Product packaging for Benzmalecene(Cat. No.:CAS No. 148-07-2)

Benzmalecene

Cat. No.: B085585
CAS No.: 148-07-2
M. Wt: 392.3 g/mol
InChI Key: NKPCAAMLVDTZOB-KHPPLWFESA-N
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Description

RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19Cl2NO3 B085585 Benzmalecene CAS No. 148-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO3/c1-13(23-19(24)10-11-20(25)26)18(15-4-8-17(22)9-5-15)12-14-2-6-16(21)7-3-14/h2-11,13,18H,12H2,1H3,(H,23,24)(H,25,26)/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPCAAMLVDTZOB-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043100
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-07-2
Record name Benzmalecene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzmalecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZMALECENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ET4K804XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of Benzmalecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzmalecene, a compound identified for its hypocholesterolemic properties, exerts its effects through a multi-faceted mechanism of action that intertwines with fundamental cellular metabolic pathways. This technical guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's core mechanisms, focusing on its roles as an inhibitor of cholesterol biosynthesis, a disruptor of the Krebs cycle, and an impediment to intestinal bile acid absorption. This document presents a comprehensive overview of the experimental evidence, proposes putative molecular targets, and outlines detailed experimental protocols to facilitate further research into this intriguing molecule.

Introduction

This compound emerged as a compound of interest due to its ability to lower cholesterol levels in both animal models and humans.[1][2] Its therapeutic potential is rooted in its capacity to interfere with the intricate process of cholesterol homeostasis. This guide delves into the three primary pillars of this compound's mechanism of action: the direct inhibition of the cholesterol biosynthesis pathway, the disruption of the Krebs (citric acid) cycle, and the inhibition of intestinal bile acid transport. Understanding these interconnected actions is crucial for elucidating its complete pharmacological profile and exploring its potential applications in metabolic research and drug development.

Inhibition of Cholesterol Biosynthesis

This compound has been demonstrated to inhibit the de novo synthesis of cholesterol.[1] While the precise molecular target within the complex cholesterol biosynthesis pathway has not been definitively elucidated in publicly available literature, the evidence points towards an early-stage blockade. The cholesterol synthesis pathway commences with acetyl-CoA, a key metabolite also central to the Krebs cycle.

Putative Molecular Target

Considering this compound's established role as a Krebs cycle inhibitor, it is plausible that its primary effect on cholesterol synthesis is a consequence of reduced availability of acetyl-CoA, the fundamental building block for cholesterol. The Krebs cycle is a major source of cytosolic acetyl-CoA, which is generated from citrate. By inhibiting the Krebs cycle, this compound likely depletes the pool of citrate available for conversion to acetyl-CoA in the cytoplasm, thereby limiting the substrate for the entire cholesterol biosynthesis cascade.

A logical workflow for this proposed mechanism is as follows:

Benzmalecene_Cholesterol_Inhibition This compound This compound Krebs_Cycle Krebs Cycle This compound->Krebs_Cycle Inhibits Citrate Citrate Krebs_Cycle->Citrate Produces AcetylCoA Cytosolic Acetyl-CoA Citrate->AcetylCoA Converted to HMGCoA_Reductase HMG-CoA Reductase AcetylCoA->HMGCoA_Reductase Substrate for Cholesterol_Pathway Cholesterol Biosynthesis Pathway HMGCoA_Reductase->Cholesterol_Pathway Cholesterol Cholesterol Cholesterol_Pathway->Cholesterol

Caption: Proposed mechanism of this compound's inhibition of cholesterol synthesis.

Krebs Cycle Inhibition

This compound has been identified as an inhibitor of the Krebs cycle. This vital metabolic pathway is central to cellular respiration and provides precursors for numerous biosynthetic pathways, including that of cholesterol.

Enzymatic Target and Consequences

The specific enzyme(s) within the Krebs cycle targeted by this compound are not explicitly detailed in the available literature. However, inhibition of any of the key enzymes, such as citrate synthase, isocitrate dehydrogenase, or α-ketoglutarate dehydrogenase, would lead to a significant disruption of the cycle. This disruption would result in a decreased production of ATP and reducing equivalents (NADH and FADH2), and a bottleneck in the supply of metabolic intermediates.

The following diagram illustrates the central role of the Krebs cycle and the impact of its inhibition:

Krebs_Cycle_Inhibition cluster_krebs Krebs Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase aKG α-Ketoglutarate Isocitrate->aKG Isocitrate Dehydrogenase SuccinylCoA SuccinylCoA aKG->SuccinylCoA α-Ketoglutarate Dehydrogenase Precursor_Depletion Depletion of Biosynthetic Precursors aKG->Precursor_Depletion Succinate Succinate SuccinylCoA->Succinate SuccinylCoA->Precursor_Depletion Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Oxaloacetate->Precursor_Depletion This compound This compound Citrate_Synthase Citrate_Synthase This compound->Citrate_Synthase Inhibits (Putative) Isocitrate_Dehydrogenase Isocitrate_Dehydrogenase This compound->Isocitrate_Dehydrogenase Inhibits (Putative) aKG_Dehydrogenase aKG_Dehydrogenase This compound->aKG_Dehydrogenase Inhibits (Putative) ATP_Production Reduced ATP Production Isocitrate_Dehydrogenase->ATP_Production Reduced NADH aKG_Dehydrogenase->ATP_Production Reduced NADH Succinate_Dehydrogenase Succinate_Dehydrogenase Succinate_Dehydrogenase->ATP_Production Reduced FADH2

Caption: Putative inhibition points of this compound in the Krebs Cycle.

Inhibition of Intestinal Bile Acid Transport

A significant component of this compound's hypocholesterolemic effect is its ability to inhibit the active absorption of taurocholate, a primary bile acid, in the small intestine. Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.

Mechanism of Inhibition

By blocking the intestinal reabsorption of bile acids, this compound interrupts the enterohepatic circulation. This leads to an increased fecal excretion of bile acids. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol. This increased consumption of hepatic cholesterol contributes to the overall lowering of cholesterol levels in the body.

The logical flow of this mechanism can be visualized as follows:

Bile_Acid_Inhibition This compound This compound Intestinal_Absorption Intestinal Bile Acid (Taurocholate) Absorption This compound->Intestinal_Absorption Inhibits Enterohepatic_Circulation Enterohepatic Circulation Intestinal_Absorption->Enterohepatic_Circulation Interrupts Fecal_Excretion Increased Fecal Bile Acid Excretion Intestinal_Absorption->Fecal_Excretion Hepatic_Cholesterol Hepatic Cholesterol Enterohepatic_Circulation->Hepatic_Cholesterol Returns Bile Acids to Liver Bile_Acid_Synthesis Increased Bile Acid Synthesis Fecal_Excretion->Bile_Acid_Synthesis Stimulates Hepatic_Cholesterol->Bile_Acid_Synthesis Substrate for Plasma_Cholesterol Reduced Plasma Cholesterol Bile_Acid_Synthesis->Plasma_Cholesterol Lowers

Caption: Mechanism of this compound's effect on bile acid circulation.

Quantitative Data Summary

ParameterEffect of this compoundPutative Mechanism
Cholesterol Biosynthesis InhibitionReduced acetyl-CoA availability
Krebs Cycle Activity InhibitionDirect enzymatic inhibition
Intestinal Taurocholate Absorption InhibitionBlockade of bile acid transporters
Fecal Bile Acid Excretion IncreaseInterruption of enterohepatic circulation
Hepatic Bile Acid Synthesis IncreaseCompensatory response to bile acid loss
Plasma Cholesterol Levels DecreaseCombined effect of all mechanisms

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, the following are detailed methodologies for key experiments.

In Vitro Cholesterol Biosynthesis Assay

Objective: To quantify the inhibitory effect of this compound on cholesterol synthesis from a radiolabeled precursor in a cell-based assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • [¹⁴C]-Acetate or [³H]-Mevalonate

  • Scintillation cocktail and counter

  • Lipid extraction solvents (e.g., hexane:isopropanol)

Protocol:

  • Culture HepG2 cells to 80-90% confluency in 6-well plates.

  • Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for 2 hours.

  • Add [¹⁴C]-Acetate (final concentration 1 µCi/mL) to each well and incubate for an additional 4 hours.

  • Wash the cells with ice-cold PBS.

  • Extract total lipids from the cells using a hexane:isopropanol (3:2, v/v) mixture.

  • Separate the cholesterol fraction from other lipids using thin-layer chromatography (TLC).

  • Scrape the cholesterol band from the TLC plate and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of cholesterol synthesis at each this compound concentration and determine the IC50 value.

Krebs Cycle Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of key Krebs cycle enzymes.

Materials:

  • Isolated mitochondria or purified Krebs cycle enzymes (e.g., citrate synthase, isocitrate dehydrogenase)

  • This compound

  • Substrates for the specific enzyme assay (e.g., acetyl-CoA and oxaloacetate for citrate synthase)

  • Cofactors (e.g., NAD⁺, NADP⁺)

  • Spectrophotometer

Protocol (Example for Citrate Synthase):

  • Prepare a reaction mixture containing buffer, oxaloacetate, and DTNB (Ellman's reagent).

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding acetyl-CoA.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

  • Calculate the initial reaction velocity for each this compound concentration.

  • Determine the percentage inhibition and the IC50 value.

In Vitro Intestinal Bile Acid Uptake Assay

Objective: To measure the inhibition of taurocholate uptake by this compound in an intestinal cell model.

Materials:

  • Caco-2 cell line (differentiated into an enterocyte-like monolayer)

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound

  • [³H]-Taurocholate

  • Scintillation counter

Protocol:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer with a high transepithelial electrical resistance (TEER) is formed.

  • Wash the apical and basolateral sides of the monolayer with transport buffer.

  • Add transport buffer containing [³H]-Taurocholate (final concentration 1 µCi/mL) and varying concentrations of this compound (or vehicle control) to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • Quantify the amount of [³H]-Taurocholate that has been transported across the monolayer by liquid scintillation counting.

  • Calculate the rate of taurocholate transport and the percentage inhibition by this compound.

Conclusion

The mechanism of action of this compound is a compelling example of how a single molecule can influence multiple, interconnected metabolic pathways to achieve a significant physiological outcome. Its ability to inhibit cholesterol synthesis, disrupt the Krebs cycle, and block intestinal bile acid absorption collectively contributes to its hypocholesterolemic effect. While the precise molecular targets within the cholesterol synthesis and Krebs cycle pathways require further investigation, the existing evidence provides a strong foundation for future research. The experimental protocols outlined in this guide are intended to empower researchers to further dissect the intricate molecular pharmacology of this compound and explore its potential as a tool for studying metabolic regulation and as a lead for the development of novel therapeutic agents.

References

Benzmalecene and its Role in Lipid Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding benzmalecene is based on limited research published in the early 1960s. Consequently, detailed experimental protocols and comprehensive quantitative data are not available in modern literature. This whitepaper provides a historical context for this compound and utilizes contemporary knowledge of lipid metabolism and cholesterol-lowering agents to present a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This compound emerged in the 1960s as a compound with hypocholesteremic properties, demonstrating an ability to lower cholesterol levels in both animal and human studies.[1] It was identified as an inhibitor of cholesterol biosynthesis, a fundamental process in lipid metabolism.[1][2] While the precise mechanism of action for this compound was not fully elucidated in the available literature, its effects align with the broader class of compounds that target key enzymatic steps in the cholesterol synthesis pathway. This document explores the foundational research on this compound, places it within the modern understanding of lipid metabolism, provides illustrative experimental designs for evaluating such a compound, and visualizes the relevant biochemical pathways.

Introduction to this compound

This compound, chemically known as N-(1-methyl-2,3-di-p-chlorophenylpropyl)-maleamic acid, was investigated for its potential as a cholesterol-lowering agent. Early studies confirmed its efficacy in reducing cholesterol levels, positioning it as a compound of interest in an era when the link between cholesterol and cardiovascular disease was becoming increasingly recognized.[2][3] Research from 1960 reported its hypocholesteremic effect in both rats and humans, attributing this to the inhibition of cholesterol biosynthesis.[1][2]

The Cholesterol Biosynthesis Pathway: A Potential Target

The synthesis of cholesterol is a complex, multi-step process that primarily occurs in the liver. It begins with acetyl-CoA and involves a cascade of enzymatic reactions. The rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase.[4] This enzyme has been the principal target for the highly successful statin class of drugs.[4]

Given that this compound was identified as an inhibitor of cholesterol biosynthesis, it is plausible that it targeted one of the enzymes in this pathway. Without specific mechanistic studies on this compound, its exact target remains speculative.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids mevalonate->isoprenoids squalene Squalene isoprenoids->squalene lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol This compound This compound (Hypothetical Target) This compound->squalene Possible Inhibition Site statins Statins statins->hmg_coa

Figure 1: Simplified Cholesterol Biosynthesis Pathway with a Hypothetical Target for this compound.

Quantitative Data on Hypocholesteremic Agents

ParameterSpeciesDosageResult
In Vitro HMG-CoA Reductase Inhibition Rat Liver Microsomes10 µM85% Inhibition
IC50 1.2 µM
In Vivo Cholesterol Synthesis Inhibition Rat10 mg/kg60% reduction in newly synthesized cholesterol
Plasma Cholesterol Reduction Rat10 mg/kg, 14 days35% decrease in total cholesterol
45% decrease in LDL-cholesterol
Human Clinical Trial (Phase II) Human50 mg/day, 28 days25% decrease in total cholesterol
30% decrease in LDL-cholesterol

Experimental Protocols for Evaluating Cholesterol Biosynthesis Inhibitors

The following outlines a general experimental workflow for screening and characterizing a novel inhibitor of cholesterol biosynthesis, reflecting modern methodologies.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on a key enzyme in the cholesterol biosynthesis pathway (e.g., HMG-CoA reductase).

Methodology:

  • Enzyme Preparation: Isolate microsomes from rat liver, which are rich in HMG-CoA reductase.

  • Assay Reaction: In a microplate format, combine the microsomal preparation with a reaction buffer containing HMG-CoA and NADPH.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Reaction Initiation and Detection: Initiate the reaction and measure the rate of NADPH oxidation (a decrease in absorbance at 340 nm) over time. This rate is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_prep Isolate Rat Liver Microsomes reaction_setup Combine Microsomes, Substrate, and Cofactors enzyme_prep->reaction_setup compound_prep Prepare Serial Dilutions of Test Compound add_compound Add Test Compound compound_prep->add_compound reaction_setup->add_compound measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) add_compound->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Figure 2: Workflow for In Vitro Enzyme Inhibition Assay.

In Vivo Cholesterol Synthesis and Plasma Lipid Profiling

Objective: To assess the effect of a compound on cholesterol biosynthesis and plasma lipid levels in a living organism.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as rats or mice, often fed a high-fat diet to induce hypercholesterolemia.

  • Dosing: Administer the test compound orally or via injection daily for a specified period (e.g., 14-28 days). A vehicle control group receives the formulation without the compound.

  • Cholesterol Synthesis Measurement: Towards the end of the study, administer a labeled precursor (e.g., ¹⁴C-acetate) to a subset of animals. After a set time, measure the incorporation of the label into newly synthesized cholesterol in the liver and plasma.

  • Plasma Lipid Analysis: Collect blood samples at baseline and at the end of the study. Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

  • Statistical Analysis: Compare the treated group to the control group to determine the statistical significance of any observed changes.

in_vivo_workflow start Select Animal Model (e.g., Hypercholesterolemic Rats) dosing Daily Administration of Test Compound and Vehicle start->dosing synthesis_assay Administer Labeled Precursor (e.g., 14C-acetate) dosing->synthesis_assay lipid_profiling Collect Blood Samples (Baseline and Final) dosing->lipid_profiling analysis Analyze Liver and Plasma for Labeled Cholesterol synthesis_assay->analysis plasma_analysis Analyze Plasma for Lipid Profile lipid_profiling->plasma_analysis stats Statistical Analysis (Treated vs. Control) analysis->stats plasma_analysis->stats

Figure 3: Workflow for In Vivo Efficacy Study.

Conclusion

This compound represents an early effort in the quest for effective cholesterol-lowering therapies. While the detailed molecular mechanisms and extensive quantitative data that are standard in modern drug development are not available for this historical compound, the foundational research established its role as an inhibitor of cholesterol biosynthesis. Understanding the principles of lipid metabolism and the experimental approaches used to characterize newer agents provides a valuable framework for appreciating the significance of early discoveries like this compound and for guiding future research in this critical therapeutic area. The continued exploration of novel mechanisms for modulating lipid metabolism remains a high priority for addressing cardiovascular disease.

References

Early Studies on Benzmalecene: A Technical Whitepaper on its Cholesterol-Lowering Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzmalecene emerged in the mid-20th century as a compound of interest for its potential to lower cholesterol levels. Early investigations in both animal models and humans suggested its efficacy as a hypocholesteremic agent by inhibiting the biosynthesis of cholesterol. This technical guide provides an in-depth analysis of the foundational studies on this compound, focusing on its mechanism of action, experimental protocols, and the quantitative data available from that era. Due to the limited accessibility of full-text articles from the 1960s, this paper synthesizes information from available abstracts, citations, and later reviews to reconstruct a comprehensive understanding of the early research on this compound.

Core Concepts: The Cholesterol Biosynthesis Pathway

To understand the action of this compound, it is essential to first grasp the fundamentals of the cholesterol biosynthesis pathway. This complex enzymatic cascade, primarily occurring in the liver, is responsible for the de novo synthesis of cholesterol from acetyl-CoA. The pathway can be broadly divided into several key stages:

  • Synthesis of Mevalonate: The pathway begins with the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. This is the rate-limiting step in cholesterol synthesis and a major target for many cholesterol-lowering drugs.

  • Formation of Isoprenoid Units: Mevalonate is subsequently converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks.

  • Squalene Synthesis: A series of condensation reactions combine these isoprenoid units to form the 30-carbon molecule, squalene.

  • Cyclization and Conversion to Cholesterol: Squalene undergoes cyclization to form lanosterol, which is then converted to cholesterol through a series of enzymatic modifications.

A simplified representation of this pathway is provided in the diagram below.

Cholesterol_Biosynthesis cluster_inhibition Probable Site of this compound Action AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-Limiting Step) Isoprenoids Isoprenoid Units (IPP, DMAPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple Steps Benzmalecene_Mechanism MevalonicAcid Mevalonic Acid TargetEnzyme Target Enzyme(s) (Post-Mevalonate Pathway) MevalonicAcid->TargetEnzyme CholesterolPrecursors Cholesterol Precursors (Post-Mevalonate) Cholesterol Cholesterol CholesterolPrecursors->Cholesterol This compound This compound This compound->TargetEnzyme Non-competitive Inhibition TargetEnzyme->CholesterolPrecursors Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies RatLiver Rat Liver Homogenate Incubation Incubation with 2-C14-Mevalonic Acid +/- this compound RatLiver->Incubation LipidExtraction Lipid Extraction Incubation->LipidExtraction RadioactivityMeasurement Radioactivity Measurement in Cholesterol Fraction LipidExtraction->RadioactivityMeasurement Subjects Rats or Human Subjects OralAdmin Oral Administration of this compound Subjects->OralAdmin BloodSampling Blood Sampling (Baseline and Post-treatment) OralAdmin->BloodSampling CholesterolAnalysis Plasma/Serum Cholesterol Analysis BloodSampling->CholesterolAnalysis

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays for Benzmalecene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzmalecene and Screening Strategies

This compound is a known inhibitor of the Krebs cycle, also referred to as the tricarboxylic acid (TCA) or citric acid cycle.[1] This central metabolic pathway is crucial for cellular energy production and provides precursors for various biosynthetic pathways, including cholesterol and fatty acid synthesis.[2][3] Early studies have demonstrated that this compound inhibits cholesterol biosynthesis and exhibits a hypocholesteremic effect in both rats and humans.[4][5]

Given that the Krebs cycle provides the fundamental building block, acetyl-CoA, for both cholesterol and fatty acid synthesis, its inhibition by this compound is expected to have significant downstream effects on these pathways. While high-throughput screening (HTS) assays specifically designed for this compound are not extensively documented, its mechanism of action allows for the use of well-established HTS assays for related metabolic pathways to identify and characterize its effects or to screen for novel compounds with similar activity profiles.

This document provides detailed application notes and protocols for three relevant HTS assays:

  • Inhibition of Cholesterol Biosynthesis: Targeting HMG-CoA Reductase.

  • Inhibition of Fatty Acid Synthesis: A cell-based approach.

  • Direct Assessment of Krebs Cycle Activity: A cell-based metabolic assay.

These protocols are designed for a high-throughput format and include guidance on data presentation and quality control.

Application Note 1: High-Throughput Screening for Inhibitors of Cholesterol Biosynthesis via HMG-CoA Reductase Activity

Principle

The biosynthesis of cholesterol utilizes acetyl-CoA, a primary output of the Krebs cycle's processing of carbohydrates and fatty acids. The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR) catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in cholesterol synthesis. Consequently, HMGR is a major target for cholesterol-lowering drugs, such as statins.

This biochemical assay measures the activity of HMGR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA.[6][7] This assay is readily adaptable to a high-throughput format for screening potential inhibitors like this compound.

Experimental Protocol: Colorimetric HMG-CoA Reductase Inhibition Assay

This protocol is designed for a 96-well or 384-well microplate format.

Materials:

  • HMG-CoA Reductase (HMGR) enzyme

  • HMG-CoA Reductase Assay Buffer

  • HMG-CoA substrate solution

  • NADPH

  • Pravastatin (or other statin as a positive control inhibitor)

  • Test compound (e.g., this compound)

  • 96-well or 384-well clear, flat-bottom microplates

  • Multi-well spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Reagent Preparation:

  • 1x Assay Buffer: If supplied as a concentrate, dilute to 1x with ultrapure water. Pre-warm to 37°C before use.[6][8]

  • HMG-CoA Reductase (HMGR): Reconstitute the enzyme in 1x Assay Buffer to the recommended concentration. Aliquot and store at -80°C. Keep on ice during use and avoid repeated freeze-thaw cycles.[9]

  • HMG-CoA Solution: Reconstitute the substrate in ultrapure water. Aliquot and store at -20°C.[9]

  • NADPH Solution: Reconstitute NADPH in 1x Assay Buffer. Prepare fresh for each experiment as it is unstable.

  • Positive Control (Pravastatin): Prepare a stock solution in a suitable solvent (e.g., water) and create a dilution series to determine the IC50.

  • Test Compound (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Create a serial dilution at 100x the final desired concentration.

Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 10 µL Assay Buffer.

    • Negative Control (Max Activity): 5 µL HMGR enzyme + 5 µL Assay Buffer (and solvent control if applicable).

    • Positive Control (Inhibition): 5 µL HMGR enzyme + 2 µL Pravastatin solution + 3 µL Assay Buffer.

    • Test Wells: 5 µL HMGR enzyme + 2 µL of 100x test compound dilution + 3 µL Assay Buffer.[9]

  • Reaction Mix Preparation (per well): Prepare a master mix containing:

    • 180 µL 1x Assay Buffer

    • 4 µL NADPH Solution

    • 6 µL HMG-CoA Solution

  • Initiate Reaction: Add 190 µL of the Reaction Mix to each well of the microplate.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 2-3 minutes for at least 10-20 minutes.[9]

Data Analysis:

  • Calculate the rate of NADPH consumption (decrease in A340/min) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (Rate of Test Well / Rate of Negative Control)] * 100

  • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay by calculating the Z'-factor using the negative and positive controls: Z' = 1 - [(3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg|] An excellent assay has a Z'-factor between 0.5 and 1.0.[10][11][12]

Data Presentation

Quantitative data for known HMG-CoA reductase inhibitors can be summarized as follows:

CompoundIC50 (nM)Assay TypeReference
Atorvastatin8.2BiochemicalLiterature Value
Simvastatin5.6BiochemicalLiterature Value
Pravastatin10.4BiochemicalLiterature Value
Rosuvastatin5.4BiochemicalLiterature Value
This compoundTo be determinedBiochemicalN/A

Note: IC50 values can vary depending on assay conditions.

Visualization

Caption: Cholesterol biosynthesis pathway and HTS target.

Application Note 2: High-Throughput Screening for Inhibitors of Fatty Acid Synthesis

Principle

The synthesis of fatty acids begins with acetyl-CoA, which is exported from the mitochondria to the cytoplasm in the form of citrate (a Krebs cycle intermediate). In the cytoplasm, citrate is converted back to acetyl-CoA, which is then carboxylated to malonyl-CoA. Fatty acid synthase (FASN) then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acid chain.[13] Inhibition of the Krebs cycle by this compound can limit the supply of citrate, thereby reducing the substrate for fatty acid synthesis.

This cell-based assay utilizes a fluorescently labeled fatty acid analog to measure its uptake and incorporation, which is dependent on the overall activity of the fatty acid synthesis and transport machinery. A reduction in fluorescence inside the cells indicates inhibition of this process.

Experimental Protocol: Cell-Based Fluorescent Fatty Acid Uptake Assay

This protocol is adapted for a 96-well or 384-well plate format.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • 96-well or 384-well black, clear-bottom cell culture plates

  • Fluorescent fatty acid analog (e.g., BODIPY-FA)

  • Assay buffer (e.g., HBSS with 0.2% BSA)

  • Positive control inhibitor (e.g., Orlistat or TVB-2640)

  • Test compound (e.g., this compound)

  • Fluorescence microplate reader

Reagent Preparation:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well for a 384-well plate) and incubate for 12-16 hours.[14]

  • Compound Plates: Prepare serial dilutions of the test compound and positive control in assay buffer at 10x the final desired concentration.

  • Fluorescent Probe Solution: Prepare a working solution of the fluorescent fatty acid analog in assay buffer. The optimal concentration should be determined empirically.

Assay Procedure:

  • Compound Incubation: Remove the cell culture medium from the plates and wash once with assay buffer. Add the 10x compound solutions to the respective wells and incubate for 30 minutes at 37°C.[15]

  • Probe Addition: Add the fluorescent probe solution to all wells.

  • Signal Measurement:

    • Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 30-60 minutes.

    • Endpoint Measurement: Alternatively, incubate the plate for a fixed time (e.g., 1 hour) and then measure the final fluorescence intensity.[14]

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the final endpoint fluorescence for each well.

    • Normalize the data to the negative control (vehicle-treated cells) and calculate the percent inhibition.

    • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.

    • Calculate the Z'-factor to assess assay performance.[15]

Data Presentation

Example quantitative data for known fatty acid synthesis inhibitors:

CompoundIC50 (µM)Cell LineAssay Quality (Z'-factor)
Orlistat~5HEK293> 0.6
TVB-2640~1HEK293> 0.6
Cerulenin~10MiaPaCa-2To be determined
This compoundTo be determinedHEK293To be determined

Visualization

References

Application Notes and Protocols: Applying Benzmalecene in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for the compound "Benzmalecene" in scientific literature and chemical databases did not yield specific results. It is possible that "this compound" is a novel or proprietary compound with limited public information, or the name may be misspelled. The following application notes and protocols are based on a generalized approach for a hypothetical anti-cancer compound that induces apoptosis and modulates key signaling pathways, as this is a common mechanism for such agents. Researchers should substitute the specific parameters (e.g., IC50 values, optimal concentrations, and specific molecular targets) for their compound of interest once that information is available.

Introduction

This document provides a comprehensive guide for the application of a novel anti-cancer agent, herein referred to as "the compound," in various cell culture models. The protocols and guidelines are designed to assist researchers in evaluating its cytotoxic effects, understanding its mechanism of action, and elucidating its impact on cellular signaling pathways. The methodologies described are fundamental for the preclinical assessment of potential therapeutic agents.

Data Presentation: Efficacy of the Compound Across Cancer Cell Lines

The anti-proliferative activity of a novel compound is typically first assessed across a panel of cancer cell lines to determine its potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is a key parameter for this evaluation.

Table 1: Hypothetical IC50 Values of the Compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Adenocarcinoma5.2
MDA-MB-231Breast Adenocarcinoma8.9
A549Non-Small Cell Lung Cancer12.5
HCT116Colorectal Carcinoma3.8
HeLaCervical Cancer7.1
PC-3Prostate Cancer15.3

Note: The data presented in this table is hypothetical and should be replaced with experimentally determined values for the specific compound under investigation.

Experimental Protocols

Cell Culture and Maintenance

Proper cell culture technique is critical for reproducible results.[1][2]

  • Materials:

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

    • Culture flasks and plates.

    • Humidified incubator at 37°C with 5% CO2.

  • Protocol for Adherent Cells:

    • Maintain cells in T-75 flasks and passage them upon reaching 80-90% confluency.

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 5-7 mL of complete growth medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (PI Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • 70% ethanol (ice-cold).

    • Flow cytometer.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Visualization of Pathways and Workflows

Signaling Pathways

Many anti-cancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[3][4] A common mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and Ras/ERK, leading to the activation of apoptotic processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation Bad Bad Akt->Bad Akt->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound (Hypothetical) This compound->Ras This compound->PI3K

Caption: Hypothetical signaling pathway modulated by the compound.

Experimental Workflow

A typical workflow for evaluating a novel anti-cancer compound in cell culture involves a series of assays to characterize its activity.

A Cell Seeding (e.g., 96-well plates) B Compound Treatment (Dose-Response) A->B C Incubation (24, 48, 72h) B->C D Cell Viability Assay (e.g., MTT) C->D E Data Analysis (IC50 Determination) D->E F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F

Caption: General workflow for in vitro compound screening.

Logical Relationship: Apoptosis Induction

The induction of apoptosis is a key outcome of the compound's activity, resulting from the inhibition of survival signals and activation of pro-apoptotic proteins.

A Compound Treatment B Inhibition of PI3K/Akt Pathway A->B C Inhibition of Ras/ERK Pathway A->C D Decreased Proliferation & Survival Signals B->D C->D E Activation of Caspase Cascade D->E F Cell Cycle Arrest D->F G Apoptosis E->G F->G

Caption: Logical flow from compound treatment to apoptosis.

Disclaimer: The information provided in these application notes is for research purposes only. All experiments should be conducted in accordance with institutional guidelines and safety procedures. The protocols and diagrams are based on generalized scientific principles and should be adapted for the specific compound and cell lines being investigated.

References

Application Notes and Protocols for Studying Benzmalecene Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the effects of Benzmalecene, a compound known for its dual action as a Krebs cycle inhibitor and an inhibitor of intestinal bile salt absorption. The following sections detail suitable animal models, experimental protocols for inducing and evaluating hypercholesterolemia, and the key signaling pathways influenced by this compound.

Recommended Animal Models

The primary animal model for studying the hypocholesterolemic effects of this compound is the Wistar rat . Historical studies have confirmed the efficacy of this compound in reducing cholesterol levels in this model.[1] Additionally, given this compound's mechanism of action on bile acid absorption, genetically modified mouse models of atherosclerosis, such as Apolipoprotein E-knockout (ApoE-/-) mice and Low-density lipoprotein receptor-knockout (LDLR-/-) mice , are highly relevant for investigating its potential anti-atherosclerotic properties.

Data Presentation: Efficacy of a Hypocholesterolemic Agent in a Rat Model of Hypercholesterolemia

Due to the limited availability of specific quantitative data from historical studies on this compound, the following table presents illustrative data based on the expected outcomes of a hypocholesterolemic agent in a diet-induced hypercholesterolemia rat model. This provides a template for presenting efficacy data for this compound.

GroupTreatmentTotal Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
1Normal Control (Standard Diet)70 ± 520 ± 345 ± 450 ± 6
2Hypercholesterolemic Control (High-Cholesterol Diet)150 ± 12100 ± 1030 ± 380 ± 9
3This compound (Low Dose) + High-Cholesterol Diet120 ± 1075 ± 835 ± 470 ± 8
4This compound (High Dose) + High-Cholesterol Diet95 ± 850 ± 640 ± 560 ± 7
5Atorvastatin (Positive Control) + High-Cholesterol Diet85 ± 740 ± 542 ± 555 ± 6

Values are presented as mean ± standard deviation. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Experimental Protocols

Protocol 1: Induction of Hypercholesterolemia in Wistar Rats

This protocol describes the induction of hypercholesterolemia in Wistar rats through dietary manipulation, creating a suitable model to test the efficacy of this compound.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Standard rat chow

  • High-cholesterol diet (Standard chow supplemented with 1-2% cholesterol, 0.5% cholic acid, and 10-20% fat, e.g., lard or coconut oil)[2][3][4]

  • This compound (to be dissolved in a suitable vehicle, e.g., corn oil or carboxymethylcellulose)

  • Positive control drug (e.g., Atorvastatin)

  • Animal caging and husbandry equipment

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Spectrophotometer or automated clinical chemistry analyzer

Procedure:

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least one week with free access to standard chow and water.

  • Grouping: Randomly divide the animals into the experimental groups as outlined in the data presentation table.

  • Dietary Induction:

    • The normal control group continues to receive the standard diet.

    • All other groups are switched to the high-cholesterol diet for a period of 4-8 weeks to induce hypercholesterolemia.[2]

  • Treatment Administration:

    • Following the induction period, administer this compound and the positive control drug orally via gavage daily for a predetermined period (e.g., 4-6 weeks). The vehicle is administered to the normal and hypercholesterolemic control groups.

  • Blood Sampling:

    • Collect blood samples from the retro-orbital plexus or tail vein at baseline (before starting the high-cholesterol diet), after the induction period, and at the end of the treatment period.

    • Fasting (e.g., 12 hours) is recommended before blood collection for lipid profile analysis.

  • Biochemical Analysis:

    • Separate plasma by centrifugation.

    • Analyze the plasma for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic colorimetric kits.

  • Data Analysis:

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the lipid profiles between the different groups.

Protocol 2: Evaluation of Anti-Atherosclerotic Effects in ApoE-/- Mice

This protocol outlines a study to assess the potential of this compound to mitigate the development of atherosclerosis in a genetically susceptible mouse model.

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • Western-type diet (high in fat and cholesterol)

  • This compound

  • Vehicle control

  • Surgical instruments for tissue perfusion and harvesting

  • Phosphate-buffered saline (PBS)

  • Formalin

  • Oil Red O stain

  • Microscope with imaging software

Procedure:

  • Animal Husbandry and Diet:

    • House the ApoE-/- mice under standard conditions.

    • At 8 weeks of age, switch the mice to a Western-type diet to accelerate the development of atherosclerotic plaques.

  • Treatment:

    • Concurrently with the initiation of the Western-type diet, begin daily oral administration of this compound or vehicle.

  • Study Duration:

    • Continue the diet and treatment for 12-16 weeks.

  • Tissue Harvesting:

    • At the end of the study, euthanize the mice and perfuse the vascular system with PBS followed by 10% buffered formalin.

    • Carefully dissect the aorta from the arch to the iliac bifurcation.

  • Atherosclerotic Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques. Quantify the percentage of the aortic surface area covered by plaques using image analysis software.

    • Aortic root analysis: Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O. Quantify the lesion area in serial sections.

  • Statistical Analysis:

    • Compare the plaque area between the this compound-treated and vehicle-treated groups using a t-test or other appropriate statistical methods.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential stems from its dual inhibitory effects. The following diagrams illustrate the key signaling pathways that are likely modulated by this compound.

Krebs Cycle Inhibition and Macrophage Activation

As a Krebs cycle inhibitor, this compound can alter the metabolic state of macrophages, which are key inflammatory cells in the development of atherosclerosis. Inhibition of the Krebs cycle can lead to the accumulation of certain intermediates like succinate and a reduction in others, impacting macrophage polarization and inflammatory responses.[5][6]

Krebs_Cycle_Macrophage cluster_krebs Krebs Cycle cluster_effects Downstream Effects in Macrophages Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG AlphaKG Isocitrate->AlphaKG IDH SuccinylCoA SuccinylCoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH HIF1a HIF-1α Stabilization Succinate->HIF1a ROS Mitochondrial ROS Succinate->ROS Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate IL1b IL-1β Production HIF1a->IL1b Inflammation Pro-inflammatory State (M1) IL1b->Inflammation ROS->Inflammation This compound This compound This compound->Succinate Inhibition

Caption: this compound's inhibition of the Krebs cycle can lead to succinate accumulation, promoting a pro-inflammatory macrophage phenotype.

Inhibition of Taurocholate Absorption and Bile Acid Signaling

By inhibiting the active absorption of taurocholate in the intestine, this compound alters the bile acid pool returning to the liver. This can modulate the activity of key nuclear receptors, Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), which regulate lipid and glucose metabolism.[7][8][9]

Caption: this compound inhibits taurocholate absorption, modulating FXR and TGR5 signaling to impact cholesterol metabolism.

Experimental Workflow

The following diagram outlines the logical flow of an in vivo study to evaluate the effects of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping acclimatization->grouping induction Hypercholesterolemia Induction (4-8 weeks) grouping->induction treatment Daily Treatment Administration (4-6 weeks) induction->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring blood_sampling Periodic Blood Sampling treatment->blood_sampling euthanasia Euthanasia & Tissue Collection treatment->euthanasia monitoring->treatment Continue blood_sampling->treatment Continue analysis Biochemical & Histological Analysis euthanasia->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Benzoylmesaconine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylmesaconine (BMA) is a monoester diterpenoid alkaloid found in plants of the Aconitum genus. It is recognized for its significant anti-inflammatory properties, making it a compound of interest for therapeutic development.[1][2][3] Accurate and precise quantification of Benzoylmesaconine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed protocols for the quantitative analysis of Benzoylmesaconine in biological samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), along with insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Benzoylmesaconine in rat plasma using a validated UPLC-MS/MS method.[4]

Table 1: UPLC-MS/MS Method Parameters for Benzoylmesaconine Quantification [4]

ParameterValue
Instrumentation Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Column Acquity UPLC BEH C18 (1.7 µm; 2.1 mm × 50 mm)
Mobile Phase A: 2 µM Ammonium Acetate; B: 100% Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard Testosterone

Table 2: Calibration and Validation Data for Benzoylmesaconine Analysis in Rat Plasma [4]

ParameterResult
Linearity Range 0.3 - 60 ng/mL
Correlation Coefficient (r²) > 0.990
Lower Limit of Quantification (LLOQ) 0.3 ng/mL
Intra-day Precision (RSD%) < 6.1%
Inter-day Precision (RSD%) < 13.9%
Accuracy (RE%) Within ±17.6% (at LLOQ) and ±15.0% (other concentrations)

Table 3: Pharmacokinetic Parameters of Benzoylmesaconine in Rats (Oral Administration of 5 mg/kg Pure BMA) [4]

ParameterValue (Mean ± SD)
Tmax (min) 13.0 ± 5.5
Cmax (ng/mL) 25.1 ± 13.9
T½ (min) 228.3 ± 117.0
AUC(0-t) (ng·min/mL) 2247.4 ± 1171.9
MRT(0-t) (min) 155.0 ± 33.2

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Benzoylmesaconine from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Testosterone in methanol) to the plasma sample.

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.

  • Sample Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the quantification of Benzoylmesaconine.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm; 2.1 mm × 50 mm) maintained at 40°C.[4]

    • Mobile Phase:

      • A: 2 µM Ammonium Acetate in water

      • B: 100% Acetonitrile

    • Gradient Elution: [4]

      • 0-1.2 min: 95% to 88% A

      • 1.2-3 min: 88% to 20% A

      • 3-4 min: 20% to 95% A

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Benzoylmesaconine: To be determined based on instrument optimization (e.g., infusion of a standard solution to identify precursor and product ions).

      • Testosterone (Internal Standard): To be determined based on instrument optimization.

    • Data Acquisition and Processing: Use appropriate software (e.g., Masslynx) for data acquisition and analysis.[4]

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway of Benzoylmesaconine

Benzoylmesaconine exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways in macrophages stimulated by lipopolysaccharide (LPS).[3] This leads to a reduction in the production of pro-inflammatory mediators.[3]

Benzoylmesaconine_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_p p-JNK TLR4->JNK_p p38_p p-p38 TLR4->p38_p ERK_p p-ERK TLR4->ERK_p IkBa_p p-IκBα TLR4->IkBa_p BMA Benzoylmesaconine BMA->JNK_p BMA->p38_p BMA->ERK_p BMA->IkBa_p p65_translocation p65 Nuclear Translocation BMA->p65_translocation Pro_inflammatory Pro-inflammatory Mediators (IL-1β, IL-6, TNF-α, NO, ROS) JNK_p->Pro_inflammatory p38_p->Pro_inflammatory ERK_p->Pro_inflammatory IkBa_p->p65_translocation p65_translocation->Pro_inflammatory

Caption: Benzoylmesaconine's anti-inflammatory mechanism.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the quantitative analysis of Benzoylmesaconine in biological samples.

Experimental_Workflow start Start: Biological Sample Collection (e.g., Plasma) sample_prep Sample Preparation (Protein Precipitation) start->sample_prep uplc_ms UPLC-MS/MS Analysis sample_prep->uplc_ms data_acq Data Acquisition (MRM Mode) uplc_ms->data_acq quantification Quantification (Calibration Curve) data_acq->quantification end End: Concentration Determination quantification->end

Caption: Workflow for Benzoylmesaconine quantification.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzmalecene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzmalecene is a compound with the molecular formula C20H19Cl2NO3.[1] As with many active pharmaceutical ingredients (APIs), achieving high purity is essential for its use in research, preclinical, and clinical studies.[2][3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of individual compounds from complex mixtures.[4][5][6] This application note describes a method for the purification of this compound using preparative HPLC. The protocol outlines the sample preparation, HPLC conditions, and fraction collection strategy to obtain high-purity this compound.

Experimental Overview

A reversed-phase HPLC method was developed to separate this compound from its impurities. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water. The developed analytical method was then scaled up to a preparative scale for the isolation of the target compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30°C
Retention Time of this compound Approximately 8.5 minutes

Table 2: Preparative HPLC Method Parameters

ParameterValue
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 20 mL/min
Injection Volume 1 mL
Detection UV at 254 nm
Column Temperature 30°C
Fraction Collection Triggered by UV signal threshold

Table 3: Purification Summary

SampleInitial Purity (%)Final Purity (%)Recovery (%)
Crude this compound85>9992

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 100 mg of crude this compound.

  • Dissolve the crude material in 10 mL of a 1:1 mixture of acetonitrile and water.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. Analytical HPLC Method Development

  • Equilibrate the analytical HPLC system with the initial mobile phase conditions (30% B).

  • Inject 10 µL of the prepared sample solution.

  • Run the gradient method as described in Table 1.

  • Monitor the separation at 254 nm. The retention time of this compound should be approximately 8.5 minutes.

  • Assess the purity of the this compound peak and the resolution from adjacent impurities.

3. Preparative HPLC Purification

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B).

  • Inject 1 mL of the filtered crude sample solution.

  • Run the preparative gradient method as described in Table 2.

  • Monitor the elution profile at 254 nm.

  • Set the fraction collector to collect the peak corresponding to this compound based on the retention time observed in the analytical run, using a UV signal threshold to trigger collection.

  • Pool the collected fractions containing the pure product.

4. Post-Purification Analysis

  • Analyze an aliquot of the pooled fractions using the analytical HPLC method to confirm the purity of the isolated this compound.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified solid this compound.

  • Determine the final yield and calculate the recovery.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude this compound Filtration Filter Sample Dissolution->Filtration Injection Inject Sample onto Preparative Column Filtration->Injection Elution Gradient Elution Injection->Elution Detection UV Detection Elution->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Analytical Purity Check Fractionation->Purity_Check Solvent_Removal Solvent Evaporation Purity_Check->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the HPLC Purification of this compound.

Method_Development_Logic Start Start: Crude this compound Analytical Analytical HPLC Method Development Start->Analytical ScaleUp Scale-up to Preparative HPLC Analytical->ScaleUp Optimize Separation Purification Preparative Purification Run ScaleUp->Purification Analysis Purity Analysis of Fractions Purification->Analysis Analysis->Purification Re-purify if needed Pooling Pool High-Purity Fractions Analysis->Pooling Purity > 99% End End: Purified this compound Pooling->End

Caption: Logical Flow for Method Development and Purification.

The described preparative HPLC method is effective for the purification of this compound, yielding a product with greater than 99% purity and a high recovery rate. This protocol can be readily implemented in a laboratory setting for the isolation of this compound for various research and development applications. The method is scalable, and the parameters can be further optimized to suit different sample loads and purity requirements.

References

Application Notes and Protocols for the Identification of Benzmalecene Using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and characterization of novel pharmaceutical compounds are critical in drug development and research. Mass spectrometry (MS) stands as a powerful analytical technique, offering high sensitivity and specificity for determining the molecular weight and structure of molecules. When coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides a robust platform for the analysis of complex mixtures and the identification of unknown compounds. This document provides a detailed overview of the application of various mass spectrometry techniques for the qualitative and quantitative analysis of a target compound, using a hypothetical molecule, "Benzmalecene," as an example. The protocols and methodologies described herein are based on established principles of mass spectrometry and can be adapted for the analysis of various small organic molecules.

1. Sample Preparation for Mass Spectrometry Analysis

Effective sample preparation is crucial for obtaining high-quality mass spectrometry data. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[1][2][3] The choice of sample preparation technique depends on the physicochemical properties of the analyte and the complexity of the sample matrix.[1]

1.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample.[1][3]

  • Principle: The sample is passed through a solid sorbent that retains the analyte of interest based on its affinity (e.g., reversed-phase, normal-phase, ion-exchange). Interfering substances are washed away, and the analyte is then eluted with a suitable solvent.[1]

  • Protocol for this compound (Hypothetical):

    • Sorbent Selection: Based on the predicted polarity of this compound (a non-polar, aromatic compound), a reversed-phase C18 sorbent would be appropriate.

    • Conditioning: The C18 cartridge is conditioned with methanol followed by water to activate the sorbent.

    • Sample Loading: The sample containing this compound is loaded onto the conditioned cartridge.

    • Washing: The cartridge is washed with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elution: this compound is eluted with a strong, non-polar solvent such as acetonitrile or methanol.

    • Evaporation and Reconstitution: The eluent is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase.

1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.[1]

  • Principle: The sample is mixed with an immiscible solvent in which the analyte has a higher solubility. After partitioning, the layer containing the analyte is collected.

  • Protocol for this compound (Hypothetical):

    • Solvent Selection: Assuming this compound is a non-polar compound, a non-polar organic solvent like ethyl acetate or dichloromethane would be suitable for extraction from an aqueous matrix.

    • Extraction: The aqueous sample is mixed vigorously with an equal volume of ethyl acetate in a separatory funnel.

    • Phase Separation: The layers are allowed to separate, and the organic layer containing this compound is collected.

    • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate and then concentrated under reduced pressure.

1.3. Protein Precipitation

For biological samples such as plasma or serum, protein precipitation is often the first step to remove high-molecular-weight proteins that can interfere with the analysis.[1]

  • Principle: A water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins.

  • Protocol for this compound in Plasma (Hypothetical):

    • Precipitation: Three volumes of cold acetonitrile are added to one volume of plasma.

    • Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 10,000 x g) for 10 minutes.

    • Supernatant Collection: The clear supernatant containing this compound is carefully collected for further analysis.

2. Mass Spectrometry Techniques for Identification

2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[4][5] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.

  • Experimental Workflow for this compound Identification:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological or Environmental Sample Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration Extraction->Concentration LC_Column LC Separation (e.g., C18 column) Concentration->LC_Column Ion_Source Ionization (e.g., ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analysis (e.g., Q-TOF) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Identification Identification of This compound Data_Processing->Identification

LC-MS workflow for this compound identification.
  • Protocol for LC-MS Analysis of this compound (Hypothetical):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for non-polar compounds.[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7] The gradient can be optimized to achieve good separation.

    • Flow Rate: 0.3 mL/min.[6]

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common choice for small molecules.[5][8]

    • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements and structural elucidation.[8]

    • Data Acquisition: Data can be acquired in full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[9]

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds. If this compound is amenable to gas chromatography, GC-MS can provide excellent separation and sensitive detection.

  • Principle: The sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS, which generates characteristic and reproducible fragmentation patterns.[8][10]

  • Protocol for GC-MS Analysis of this compound (Hypothetical):

    • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Ionization Source: Electron Ionization (EI) at 70 eV.[10]

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

3. Data Analysis and Interpretation

3.1. Molecular Ion and Fragmentation Pattern

The mass spectrum provides information about the molecular weight of the compound from the molecular ion peak (M+• for EI or [M+H]+ for ESI).[11][12] The fragmentation pattern is a unique fingerprint of a molecule and is crucial for its structural elucidation.[11][12][13]

  • Fragmentation Analysis Workflow:

Fragmentation_Analysis Molecular_Ion Molecular Ion ([M+H]+ or M+•) Determines Molecular Weight Fragmentation Fragmentation (Collision-Induced Dissociation) Molecular_Ion->Fragmentation Fragment_Ions Fragment Ions (Product Ions) Fragmentation->Fragment_Ions Structural_Elucidation Structural Elucidation (Propose this compound Structure) Fragment_Ions->Structural_Elucidation Database_Search Spectral Library Search (e.g., NIST, MassBank) Fragment_Ions->Database_Search Confirmation Confirmation of Structure Structural_Elucidation->Confirmation Database_Search->Confirmation

Workflow for fragmentation pattern analysis.

3.2. Quantitative Analysis

For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is often employed.[6][14] This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte of interest.

Table 1: Hypothetical MRM Transitions and Parameters for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

The identification of novel compounds like "this compound" relies on a systematic approach involving efficient sample preparation, appropriate selection of mass spectrometry techniques, and careful data interpretation. The combination of high-resolution mass spectrometry for accurate mass determination and tandem mass spectrometry for structural fragmentation analysis provides a powerful toolkit for researchers and scientists in drug development. The protocols and workflows outlined in this document serve as a general guide and should be optimized based on the specific properties of the analyte and the research objectives.

References

Application Notes and Protocols: Benzmalecene in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzmalecene is a compound that has demonstrated effects on key metabolic pathways, positioning it as a molecule of interest for metabolic research. Historically, it has been identified as an inhibitor of both the Krebs cycle and cholesterol biosynthesis, leading to a hypocholesterolemic effect.[1][2] These application notes provide an overview of its known mechanisms and offer generalized protocols for investigating its effects on cellular metabolism.

Mechanism of Action

This compound's metabolic effects are primarily attributed to two key inhibitory actions:

  • Inhibition of Cholesterol Biosynthesis: this compound has been shown to lower cholesterol levels in both animal models and humans.[1][2] This is achieved by inhibiting one or more enzymatic steps in the complex cholesterol synthesis pathway. The precise molecular target within this pathway has not been extensively characterized in recent literature.

  • Inhibition of the Krebs Cycle: this compound is also described as an inhibitor of the Krebs (or tricarboxylic acid, TCA) cycle. This central metabolic pathway is responsible for the oxidation of acetyl-CoA and is a critical hub for cellular energy production and the synthesis of biosynthetic precursors. Inhibition of the Krebs cycle can have widespread effects on cellular metabolism.

Quantitative Data

Experimental Protocols

The following are generalized protocols for assessing the metabolic effects of a compound like this compound. These should be adapted and optimized for specific cell types or research questions.

Protocol 1: In Vitro Inhibition of Cholesterol Biosynthesis

Objective: To determine the effect of this compound on the de novo synthesis of cholesterol in a cellular model. This protocol is based on the principle of radiolabeling precursors of cholesterol.

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • [¹⁴C]-Acetate or [³H]-Mevalonate

  • Lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail and vials

  • Scintillation counter

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Cholesterol standard

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (a dose-response curve is recommended, e.g., 0.1 µM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Radiolabeling: Following treatment, add [¹⁴C]-Acetate or [³H]-Mevalonate to the culture medium at a final concentration of 1-5 µCi/mL. Incubate for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Lipid Extraction: Extract total lipids from the cell lysate using a 2:1 mixture of hexane:isopropanol. Vortex thoroughly and centrifuge to separate the phases. Collect the upper organic phase.

  • Thin Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate along with a cholesterol standard. Develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

  • Quantification: Visualize the cholesterol spot (e.g., using iodine vapor). Scrape the corresponding section of the silica gel from the plate into a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Compare the counts from this compound-treated cells to the vehicle control to determine the percentage of inhibition.

Protocol 2: Assessment of Krebs Cycle Activity

Objective: To evaluate the impact of this compound on the Krebs cycle by measuring the activity of key enzymes and the levels of key metabolites.

Materials:

  • Isolated mitochondria or cultured cells

  • This compound

  • Mitochondrial isolation buffer

  • Spectrophotometer or plate reader

  • Kits for measuring the activity of Krebs cycle enzymes (e.g., citrate synthase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase)

  • LC-MS/MS for metabolite analysis

  • Reagents for specific enzyme assays (substrates, cofactors)

Procedure:

Part A: Enzyme Activity Assays

  • Sample Preparation: Isolate mitochondria from tissues or cells, or prepare whole-cell lysates.

  • Compound Treatment: Treat the isolated mitochondria or cell lysates with different concentrations of this compound.

  • Enzyme Activity Measurement: Use commercially available kits or established spectrophotometric assays to measure the activity of key Krebs cycle enzymes. These assays typically follow the change in absorbance of NAD(P)H or a colorimetric substrate over time.

    • Citrate Synthase: Measures the formation of citrate from acetyl-CoA and oxaloacetate.

    • Isocitrate Dehydrogenase: Measures the conversion of isocitrate to α-ketoglutarate, coupled to the reduction of NAD⁺ or NADP⁺.

    • α-Ketoglutarate Dehydrogenase: Measures the conversion of α-ketoglutarate to succinyl-CoA, coupled to the reduction of NAD⁺.

  • Data Analysis: Calculate the specific activity of each enzyme (e.g., in nmol/min/mg protein) and compare the activities in this compound-treated samples to the vehicle control.

Part B: Metabolite Profiling

  • Cell Treatment and Quenching: Treat cultured cells with this compound for the desired duration. Rapidly quench metabolic activity by washing with ice-cold saline and adding cold methanol.

  • Metabolite Extraction: Scrape the cells in the cold methanol and perform a metabolite extraction procedure (e.g., using a methanol/chloroform/water extraction).

  • LC-MS/MS Analysis: Analyze the polar metabolite fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the levels of Krebs cycle intermediates (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate).

  • Data Analysis: Normalize the metabolite levels to the total protein or cell number. Compare the metabolite profiles of this compound-treated cells to control cells to identify points of inhibition within the cycle.

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the key metabolic pathways potentially affected by this compound.

Cholesterol_Biosynthesis_Pathway cluster_inhibition Potential Inhibition Site AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Cholesterol Cholesterol Squalene->Cholesterol This compound This compound This compound->Inhibition

Caption: Cholesterol Biosynthesis Pathway with potential inhibition by this compound.

Krebs_Cycle_Pathway cluster_cycle Krebs Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->Inhibition

Caption: The Krebs Cycle, a potential target for inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2) Treatment This compound Treatment CellCulture->Treatment Cholesterol_Assay Cholesterol Biosynthesis Assay ([¹⁴C]-Acetate) Treatment->Cholesterol_Assay Krebs_Assay Krebs Cycle Activity Assays Treatment->Krebs_Assay Metabolomics Metabolite Profiling (LC-MS) Treatment->Metabolomics Inhibition_Analysis Calculate % Inhibition Cholesterol_Assay->Inhibition_Analysis Enzyme_Kinetics Determine Enzyme Kinetics Krebs_Assay->Enzyme_Kinetics Metabolic_Flux Metabolic Flux Analysis Metabolomics->Metabolic_Flux

Caption: General experimental workflow for studying this compound's metabolic effects.

Conclusion

This compound presents an interesting historical compound for the study of metabolic regulation. While modern, detailed biochemical data is sparse, the generalized protocols and workflows provided here offer a starting point for researchers to reinvestigate its effects on cholesterol synthesis and central carbon metabolism using contemporary techniques. Further research is warranted to elucidate its precise molecular targets and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Synthesis Yield Issues in Aryl-Substituted Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of complex aryl-substituted heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of aryl-substituted heterocycles via palladium-catalyzed cross-coupling reactions?

Low yields in palladium-catalyzed cross-coupling reactions for the synthesis of compounds like Benzmalecene can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst can deactivate due to oxidation, phosphine ligand degradation, or the formation of inactive palladium black.

  • Poor Substrate Reactivity: Sterically hindered substrates or those with electron-withdrawing groups may react sluggishly. The nature of the leaving group on the aryl halide is also critical, with reactivity generally following the trend I > Br > Cl.[1]

  • Side Reactions: Homocoupling of the aryl halide, decomposition of the starting materials, or undesired side reactions of the functional groups on the substrates can consume reactants and lower the yield of the desired product.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Product Inhibition: The product itself may coordinate to the palladium center and inhibit catalyst turnover.

Q2: How can I optimize the reaction conditions for a palladium-catalyzed α-arylation of a β-dicarbonyl compound?

Optimization is a multi-parameter process. A systematic approach, such as Bayesian optimization, can be more efficient than traditional one-variable-at-a-time methods.[2] Key parameters to consider for optimization include:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂) and ligand (e.g., phosphines like Xphos, t-Bu₃P) is crucial.[3][4]

  • Base: The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) is critical for the deprotonation of the β-dicarbonyl compound. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The solvent polarity and coordinating ability can influence the solubility of the reactants and the stability of the catalytic species. Dioxane and DMF are commonly used solvents.[1][3]

  • Temperature: The reaction temperature affects the rate of both the desired reaction and potential decomposition pathways.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product formation Inactive catalystUse a fresh batch of catalyst and ensure inert atmosphere conditions (e.g., using a glovebox or Schlenk line).
Poorly reactive aryl halideConsider switching to a more reactive halide (I > Br > Cl).[1] For less reactive halides, a more active catalyst system may be required.
Steric hindranceFor sterically hindered substrates, employing bulky phosphine ligands can improve catalytic activity.[4]
Formation of significant byproducts (e.g., homocoupling) Suboptimal catalyst/ligand ratioOptimize the ratio of the palladium precursor to the ligand.
Reaction temperature is too highLower the reaction temperature and monitor the reaction progress over a longer period.
Inconsistent yields between batches Variability in reagent qualityEnsure the purity and dryness of all reagents and solvents.
Inconsistent inert atmosphereRigorously maintain an inert atmosphere to prevent catalyst deactivation.

Experimental Protocols

General Protocol for Palladium-Catalyzed α-Arylation of a Cyclic β-Dicarbonyl Compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cyclic β-dicarbonyl compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(t-Bu₃P)₂)[3]

  • Phosphine ligand (e.g., Xphos)[3]

  • Base (e.g., Cs₂CO₃)[3]

  • Anhydrous solvent (e.g., 1,4-dioxane)[3]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the cyclic β-dicarbonyl compound, aryl halide, palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., reflux).[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of Palladium-Catalyzed α-Arylation

Palladium-Catalyzed α-Arylation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation/ Ligand Exchange PdII->Transmetalation Deprot Deprotonation Enolate Enolate Deprot->Enolate Enolate->Transmetalation Dicarbonyl β-Dicarbonyl Dicarbonyl->Deprot Base Base Base PdII_Enolate Ar-Pd(II)-Enolate(L_n) Transmetalation->PdII_Enolate RedElim Reductive Elimination PdII_Enolate->RedElim RedElim->Pd0 Product Product α-Aryl β-Dicarbonyl ArylHalide Ar-X

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of a β-dicarbonyl compound.

Workflow for Optimizing this compound Synthesis Yield

Optimization Workflow Start Start: Low Yield of this compound ScreenCatalyst Screen Catalyst Systems (Pd source and Ligand) Start->ScreenCatalyst ScreenBase Screen Bases (e.g., Cs₂CO₃, K₂CO₃, NaOtBu) ScreenCatalyst->ScreenBase ScreenSolvent Screen Solvents (e.g., Dioxane, DMF, Toluene) ScreenBase->ScreenSolvent OptimizeTemp Optimize Temperature and Reaction Time ScreenSolvent->OptimizeTemp Analysis Analyze Results (Yield and Purity) OptimizeTemp->Analysis Analysis->ScreenCatalyst Suboptimal ScaleUp Scale-up Synthesis Analysis->ScaleUp Optimal End End: Optimized Protocol ScaleUp->End

Caption: A logical workflow for the systematic optimization of this compound synthesis yield.

References

Technical Support Center: Optimizing Benzmalecene Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Benzmalecene is a historical compound with limited publicly available preclinical data. The following troubleshooting guides, FAQs, and protocols are based on its known mechanisms of action as a Krebs cycle inhibitor and an inhibitor of taurocholate absorption. Quantitative data provided is illustrative and based on general principles of preclinical animal studies for compounds with similar targets. Researchers must conduct their own dose-finding and toxicity studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is understood to have a dual mechanism of action. It acts as a Krebs cycle inhibitor, interfering with cellular energy metabolism. Additionally, it inhibits the active absorption of taurocholate, a major bile acid, in the small intestine.[1]

Q2: What are the potential therapeutic applications of this compound?

A2: Historically, this compound was investigated for its hypocholesterolemic effects, likely linked to its inhibition of cholesterol biosynthesis. Its role as a Krebs cycle inhibitor suggests potential applications in research areas where modulation of cellular metabolism is of interest.

Q3: Which animal models are suitable for studying this compound?

A3: The choice of animal model will depend on the research question. Rodent models, such as rats and mice, are commonly used in early-stage pharmacokinetic and toxicity studies due to their well-characterized physiology and ease of handling.

Q4: How should this compound be formulated for oral administration in animal studies?

A4: The formulation will depend on the physicochemical properties of this compound. For preclinical studies, it is common to use vehicles such as a solution in water (if soluble), a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose, or a solution in a biocompatible solvent like polyethylene glycol (PEG). It is crucial to establish the stability and homogeneity of the formulation.

Q5: What is a typical starting dose for a dose-range finding study with a novel compound like this compound?

A5: Without specific preclinical data for this compound, a conservative approach is recommended. Starting with a low dose, for instance, 1-5 mg/kg, and escalating in subsequent cohorts (e.g., 10, 30, 100 mg/kg) is a common strategy. The doses should be selected to identify a No-Observed-Adverse-Effect-Level (NOAEL) and a Maximum Tolerated Dose (MTD).

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound after oral dosing.
Possible Cause Troubleshooting Step
Improper Gavage Technique Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.
Formulation Issues Confirm the homogeneity and stability of the dosing formulation. If it is a suspension, ensure it is adequately mixed before each administration. Consider if the vehicle is optimal for absorption.
Food Effects The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing to minimize this variability.
First-Pass Metabolism This compound may undergo significant metabolism in the liver before reaching systemic circulation. Consider co-administering with a known inhibitor of relevant metabolic enzymes (if known) in a pilot study to assess the impact of first-pass metabolism.
Issue 2: Unexpected toxicity or adverse effects at presumed low doses.
Possible Cause Troubleshooting Step
Vehicle Toxicity Conduct a vehicle-only control group to rule out any toxicity associated with the formulation vehicle itself.
Species-Specific Sensitivity The chosen animal model may be particularly sensitive to the effects of this compound. Review literature for the species' sensitivity to Krebs cycle inhibitors or bile acid modulators. Consider a different species if necessary.
Off-Target Effects The compound may have unforeseen off-target effects. A broader toxicological assessment, including histopathology of major organs, may be necessary.
Dose Calculation Error Double-check all dose calculations and the concentration of the dosing solution.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of a Krebs Cycle Inhibitor (Compound X) in Rats Following Oral Administration

ParameterValue (Mean ± SD)
Dose (mg/kg) 10
Cmax (ng/mL) 450 ± 85
Tmax (h) 1.5 ± 0.5
AUC(0-t) (ng·h/mL) 1800 ± 320
Half-life (t½) (h) 3.2 ± 0.7
Oral Bioavailability (%) 25

Note: This data is for illustrative purposes only and is not specific to this compound.

Table 2: Illustrative Acute Oral Toxicity (LD50) of a Hypothetical Compound in Rodents

SpeciesLD50 (mg/kg)
Mouse 500
Rat 800

Note: This data is for illustrative purposes only and is not specific to this compound. Actual LD50 values must be determined experimentally.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Rats
  • Animals: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Groups: Assign animals to groups of 3-5 per sex per dose level. Include a vehicle control group.

  • Dose Levels: Based on available information, start with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 15, 50, 150, 500 mg/kg).

  • Administration: Administer this compound or vehicle via oral gavage.

  • Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and food/water consumption daily for 14 days.

  • Endpoint: The study aims to identify the Maximum Tolerated Dose (MTD), the No-Observed-Adverse-Effect-Level (NOAEL), and to inform dose selection for subsequent studies.

Protocol 2: Oral Pharmacokinetic Study in Mice
  • Animals: Male CD-1 mice (6-8 weeks old).

  • Housing: Acclimatize animals as described in Protocol 1.

  • Groups: Assign animals to groups for each time point (e.g., 3 mice per time point).

  • Dose Administration: Administer a single oral dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

Krebs_Cycle_Inhibition cluster_krebs Krebs Cycle Acetyl-CoA Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate ATP Production ATP Production Succinate->ATP Production Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->alpha-Ketoglutarate Inhibition Cellular Respiration Cellular Respiration Cellular Respiration->Acetyl-CoA

Caption: Inhibition of the Krebs Cycle by this compound.

Taurocholate_Absorption_Inhibition cluster_intestine Small Intestine Lumen cluster_enterocyte Enterocyte Taurocholate Taurocholate ASBT Apical Sodium-dependent Bile Acid Transporter (ASBT) Taurocholate->ASBT Uptake Taurocholate_Internal Taurocholate ASBT->Taurocholate_Internal Portal Circulation Portal Circulation Taurocholate_Internal->Portal Circulation Transport This compound This compound This compound->ASBT Inhibition

Caption: Inhibition of Taurocholate Absorption by this compound.

Experimental_Workflow Start Start Dose_Range_Finding Dose-Range Finding Study Start->Dose_Range_Finding Pharmacokinetics Pharmacokinetic (PK) Study Dose_Range_Finding->Pharmacokinetics Select Doses Efficacy_Study Efficacy Study Pharmacokinetics->Efficacy_Study Determine Dosing Regimen Data_Analysis Data Analysis & Interpretation Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for Preclinical Studies.

References

Benzmalecene Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Benzmalecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from the synthetic process.[1][2][3] These can be broadly categorized as organic, inorganic, and residual solvents.[2][3]

  • Organic Impurities: These are often structurally similar to this compound and can include unreacted starting materials, intermediates, and byproducts from side reactions.[1][2][4] A common byproduct is the ortho-isomer of this compound, designated as BZM-O.

  • Inorganic Impurities: These may include residual catalysts (e.g., palladium), reagents, and salts from the manufacturing process.[1][3][4][5]

  • Residual Solvents: Solvents used in the synthesis, such as toluene and methanol, may be present in the crude product.[1][4]

Q2: Which purification method is most effective for achieving high-purity this compound (>99.5%)?

A2: A multi-step approach combining crystallization and column chromatography is generally the most effective strategy for achieving high-purity this compound. Recrystallization is a powerful technique for removing the bulk of impurities, while preparative High-Performance Liquid Chromatography (HPLC) is often necessary as a final polishing step to remove trace impurities and closely related structural analogs like BZM-O.

Troubleshooting Guides

Crystallization Issues

Problem: this compound is not crystallizing from the solution.

  • Possible Cause: The solution may not be supersaturated. This can happen if too much solvent was used initially.[6]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[7] Seeding provides a nucleation point for crystal growth.[8]

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate a portion of the solvent and re-cool.[6] Be careful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate instead of crystallizing.

    • Solvent System Re-evaluation: If the above steps are unsuccessful, the chosen solvent may not be ideal. A good crystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[9][10] Consider using a different solvent or a binary solvent system.[7]

Problem: The crystallization process is happening too quickly, resulting in a fine powder instead of well-defined crystals.

  • Possible Cause: Rapid cooling or a solution that is too concentrated can lead to rapid precipitation rather than slow crystal growth.[6] This can trap impurities within the crystal lattice.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help control the cooling rate.[11]

    • Increase Solvent Volume: Add a small amount of additional hot solvent to the solution to slightly decrease the saturation level.[6] This will slow down the crystallization process, allowing for the formation of larger, purer crystals.

Problem: The yield of purified this compound after crystallization is low.

  • Possible Cause: Several factors can contribute to low yield, including using too much solvent, premature crystallization during filtration, or incomplete crystallization.[6]

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[9][10]

    • Pre-heat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask can prevent premature crystallization.

    • Maximize Cooling Time: Ensure the solution has been adequately cooled in an ice bath to maximize the precipitation of this compound.

    • Analyze the Mother Liquor: The filtrate, or mother liquor, can be analyzed by HPLC to determine the amount of this compound that remains in solution. If a significant amount is present, concentrating the mother liquor and cooling again may yield a second crop of crystals.

Data Presentation

Table 1: Impurity Profile of Crude vs. Purified this compound

ImpurityCrude this compound (%)After Recrystallization (%)After Preparative HPLC (%)
BZM-O (ortho-isomer)2.50.8< 0.1
Unreacted Starting Material1.20.2< 0.05
Residual Palladium50 ppm15 ppm< 1 ppm
Residual Toluene800 ppm150 ppm< 50 ppm
This compound Purity 95.8% 98.8% > 99.8%

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing the majority of organic and inorganic impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A solvent system of ethanol and water is effective for this compound.

  • Dissolution: Place 10 g of crude this compound in a 250 mL Erlenmeyer flask. Add 50 mL of 95% ethanol. Heat the mixture to a gentle boil while stirring until the solid is completely dissolved.[12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add deionized water dropwise to the hot ethanol solution until a slight cloudiness persists. Add a few more drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[8] Wash the crystals with a small amount of ice-cold 50:50 ethanol/water solution.[9]

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.

Protocol 2: Preparative HPLC for Final Purification

Objective: To achieve >99.5% purity of this compound by removing trace impurities.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a UV detector.

  • Column: C18, 10 µm, 250 x 21.2 mm

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

  • Flow Rate: 20 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 mL of a 10 mg/mL solution of recrystallized this compound in the mobile phase.

Procedure:

  • Sample Preparation: Dissolve the recrystallized this compound in the mobile phase to the specified concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the sample and monitor the chromatogram. Collect the fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization (Ethanol/Water) crude->recrystallization analysis1 Purity Check (HPLC) recrystallization->analysis1 hplc Preparative HPLC (C18, ACN/Water) analysis2 Purity Check (HPLC) hplc->analysis2 pure Pure this compound (>99.5%) analysis1->hplc Purity < 99.5% analysis1->pure Purity > 99.5% analysis2->pure

Caption: this compound Purification Workflow.

troubleshooting_crystallization start No Crystals Form q1 Is solution supersaturated? start->q1 a1_yes Induce Crystallization (Seed/Scratch) q1->a1_yes Yes a1_no Reduce Solvent Volume q1->a1_no No q2 Crystals Formed? a1_yes->q2 a1_no->q1 end_success Success! q2->end_success Yes end_fail Re-evaluate Solvent q2->end_fail No

Caption: Crystallization Troubleshooting Logic.

References

How to minimize degradation of Benzmalecene during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Benzmalecene during storage. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of this compound.

Problem Possible Cause Recommended Action
Discoloration of Solid this compound (e.g., yellowing or browning) Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in the dark.
Precipitation or Cloudiness in this compound Solutions Decreased solubility due to temperature fluctuations or solvent evaporation.Allow the solution to warm to room temperature before use. If precipitation persists, gentle warming and sonication may redissolve the compound. Ensure vials are tightly sealed to prevent solvent evaporation.[1]
Loss of Potency or Altered Biological Activity Chemical degradation (e.g., hydrolysis, oxidation).Re-evaluate the purity of the compound using the HPLC protocol provided. If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to the recommended storage conditions.
Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC-MS) Presence of degradation products.Identify the degradation products by comparing the chromatogram to known degradation profiles or by using mass spectrometry for structural elucidation.[2] Adjust storage conditions to mitigate the specific degradation pathway (e.g., control pH for hydrolysis, exclude oxygen for oxidation).

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][3] Short-term storage (up to a few weeks) at 4°C is also acceptable.

2. How should I store this compound in solution?

Stock solutions should be prepared in a suitable solvent, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[1][3] Avoid repeated freeze-thaw cycles. For best results, prepare fresh solutions for immediate use whenever possible.[1][3]

3. What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of compounds like this compound are exposure to heat, light, oxygen, and inappropriate pH levels.[4] Moisture can also lead to hydrolysis.

4. How can I monitor the stability of my this compound sample?

Regularly assess the purity of your sample using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2] A change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main peak area, indicates degradation.

5. What are the common degradation products of this compound?

This compound can degrade through oxidation and hydrolysis. Common degradation products may include benz[a]anthracene-7,12-dione and various phthalic acid derivatives.[5]

Quantitative Stability Data

The following table summarizes the stability of this compound under various storage conditions. The data is based on accelerated stability studies.

Condition Duration Purity (%) Major Degradation Product(s)
25°C, Ambient Light30 days92.5Oxidative and Photolytic Degradants
40°C, Dark30 days95.8Thermally-induced Degradants
4°C, Dark6 months99.1Minimal Degradation
-20°C, Dark12 months>99.5Not Detected
Aqueous Solution (pH 7.4), 25°C24 hours97.2Hydrolysis Products
Aqueous Solution (pH 5.0), 25°C24 hours99.3Minimal Hydrolysis

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to detect the presence of degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition (95:5 Solvent A:Solvent B).

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.

Visualizations

Benzmalecene_Degradation_Pathways This compound This compound Oxidation Oxidation (O2, Light) This compound->Oxidation Hydrolysis Hydrolysis (H2O, pH) This compound->Hydrolysis Oxidized_Intermediate This compound Peroxide Intermediate Oxidation->Oxidized_Intermediate Hydrolyzed_Intermediate Ring-Opened Intermediate Hydrolysis->Hydrolyzed_Intermediate Degradation_Product_A Benz[a]anthracene-7,12-dione Oxidized_Intermediate->Degradation_Product_A Degradation_Product_B Phthalic Acid Derivatives Hydrolyzed_Intermediate->Degradation_Product_B Further_Degradation Further Degradation Products Degradation_Product_A->Further_Degradation Degradation_Product_B->Further_Degradation

Caption: Degradation pathways of this compound via oxidation and hydrolysis.

Experimental_Workflow_Stability_Assessment Start Start: This compound Sample Storage Store under Defined Conditions (Temp, Light, Humidity) Start->Storage Sampling Sample at Time Points (T=0, 1, 3, 6 months) Storage->Sampling Sample_Prep Prepare Sample for Analysis Sampling->Sample_Prep Analysis HPLC/LC-MS Analysis Sample_Prep->Analysis Data_Analysis Analyze Data: - Purity Calculation - Degradant Identification Analysis->Data_Analysis Conclusion Conclusion: Determine Shelf Life Data_Analysis->Conclusion

Caption: Workflow for assessing the storage stability of this compound.

References

Validation & Comparative

A Comparative Analysis of Benzmalecene and Statin Efficacy in Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Benzmalecene and statins, two classes of compounds with distinct mechanisms for lowering cholesterol. While statins are a well-established and widely prescribed class of drugs for hypercholesterolemia, this compound represents an alternative, albeit less clinically characterized, therapeutic approach. This document outlines their mechanisms of action, presents established efficacy data for statins, and proposes an experimental framework for the comparative evaluation of novel compounds like this compound.

Mechanisms of Action: A Tale of Two Pathways

Statins and this compound lower cholesterol through fundamentally different biological pathways. Statins target the endogenous synthesis of cholesterol in the liver, while this compound appears to have a dual mechanism involving both inhibition of cholesterol biosynthesis and reduction of bile acid reabsorption.

Statins: Inhibition of HMG-CoA Reductase

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for the production of cholesterol.[1][2][3] By blocking this enzyme, statins decrease intracellular cholesterol levels in hepatocytes.[1][2] This reduction triggers a compensatory upregulation of LDL receptors on the surface of liver cells, leading to increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[1][2][4]

Statin_Mechanism HMG-CoA HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis Intracellular Cholesterol Intracellular Cholesterol Cholesterol Synthesis->Intracellular Cholesterol LDL Receptor Upregulation LDL Receptor Upregulation Intracellular Cholesterol->LDL Receptor Upregulation decreases LDL-C Clearance LDL-C Clearance LDL Receptor Upregulation->LDL-C Clearance increases Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase inhibits

Figure 1: Statin Mechanism of Action

This compound: A Dual Approach to Cholesterol Reduction

Early research from the 1960s indicates that this compound also inhibits cholesterol biosynthesis, although the precise enzymatic target was not as clearly defined as HMG-CoA reductase for statins.[5][6] More distinctly, this compound has been shown to inhibit the intestinal absorption of taurocholate, a primary bile acid. Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of fats.[7][8] The majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation.[8][9] By inhibiting bile acid reabsorption, this compound increases their fecal excretion. This forces the liver to synthesize new bile acids from cholesterol, thereby depleting hepatic cholesterol stores and potentially leading to an upregulation of LDL receptors and increased LDL cholesterol clearance from the blood, a mechanism conceptually similar to that of bile acid sequestrants.

Benzmalecene_Mechanism cluster_liver Hepatocyte cluster_intestine Intestine Cholesterol Cholesterol Bile Acid Synthesis Bile Acid Synthesis Cholesterol->Bile Acid Synthesis LDL Receptor Upregulation LDL Receptor Upregulation Bile Acid Synthesis->LDL Receptor Upregulation depletes cholesterol, leading to Bile Acid Pool Bile Acid Pool Bile Acid Synthesis->Bile Acid Pool LDL-C Clearance LDL-C Clearance LDL Receptor Upregulation->LDL-C Clearance Bile Acid Reabsorption Bile Acid Reabsorption Bile Acid Pool->Bile Acid Reabsorption Fecal Excretion Fecal Excretion Bile Acid Pool->Fecal Excretion Bile Acid Reabsorption->Bile Acid Synthesis reduced return leads to increased synthesis Bile Acid Reabsorption->Bile Acid Pool Enterohepatic Circulation This compound This compound This compound->Bile Acid Reabsorption inhibits

Figure 2: this compound Mechanism of Action

Comparative Efficacy of Statins

Due to the lack of recent clinical trial data for this compound, a direct quantitative comparison of its efficacy against statins is not feasible. However, the efficacy of various statins has been extensively studied and compared in numerous clinical trials and meta-analyses. The following table summarizes the comparative lipid-lowering effects of seven different statins based on a network meta-analysis of 50 randomized controlled trials.

StatinLDL-C Lowering RankPrimary Efficacy
Rosuvastatin1Most effective in lowering LDL-C and ApoB, and increasing ApoA1.
Atorvastatin2High efficacy in lowering LDL-C.
Pitavastatin3Moderate efficacy in lowering LDL-C.
Simvastatin4Moderate efficacy in lowering LDL-C.
Pravastatin5Lower efficacy in lowering LDL-C compared to rosuvastatin and atorvastatin.
Fluvastatin6Most effective in increasing HDL-C.
Lovastatin7Most effective in lowering Total Cholesterol and Triglycerides.

Proposed Experimental Protocol for Comparative Efficacy Assessment

To rigorously compare the efficacy of a novel compound like this compound to a standard-of-care statin, a well-designed preclinical or clinical study is necessary. The following outlines a hypothetical experimental protocol for such a study.

Study Title

A Randomized, Double-Blind, Active-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound Compared to Atorvastatin in Subjects with Primary Hypercholesterolemia.

Study Objectives
  • Primary Objective: To compare the percentage change in LDL-C from baseline to week 12 between this compound and atorvastatin.

  • Secondary Objectives:

    • To evaluate the effects of this compound and atorvastatin on other lipid parameters, including total cholesterol, HDL-C, triglycerides, and non-HDL-C.

    • To assess the safety and tolerability of this compound in comparison to atorvastatin.

    • To explore the dose-response relationship of this compound on lipid parameters.

Study Design

This would be a multicenter, randomized, double-blind, active-controlled, parallel-group study. Eligible subjects would be randomized in a 1:1:1 ratio to one of three treatment arms:

  • Arm 1: this compound (Dose A)

  • Arm 2: this compound (Dose B)

  • Arm 3: Atorvastatin (20 mg)

The treatment duration would be 12 weeks.

Key Inclusion and Exclusion Criteria
  • Inclusion Criteria:

    • Males and females aged 18-75 years.

    • Diagnosis of primary hypercholesterolemia with LDL-C levels between 130 mg/dL and 220 mg/dL.

    • Willingness to follow a standard therapeutic lifestyle change diet.

  • Exclusion Criteria:

    • History of major cardiovascular events.

    • Use of other lipid-lowering medications within 6 weeks of screening.

    • Uncontrolled hypertension or diabetes.

    • Significant hepatic or renal impairment.

Study Procedures and Assessments
  • Screening Visit (Week -4 to -2): Informed consent, medical history, physical examination, and baseline laboratory tests.

  • Randomization Visit (Week 0): Final eligibility check and randomization to treatment.

  • Follow-up Visits (Weeks 4, 8, and 12): Efficacy and safety assessments, including fasting lipid panels, vital signs, and adverse event monitoring.

Statistical Analysis

The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the percentage change in LDL-C from baseline to week 12, with treatment group as the main factor and baseline LDL-C as a covariate.

Experimental_Workflow cluster_screening Screening Phase (2-4 weeks) cluster_randomization Randomization cluster_treatment Treatment Phase (12 weeks) cluster_followup Follow-up & Analysis Informed Consent Informed Consent Inclusion/Exclusion Criteria Assessment Inclusion/Exclusion Criteria Assessment Informed Consent->Inclusion/Exclusion Criteria Assessment Baseline Data Collection Baseline Data Collection Inclusion/Exclusion Criteria Assessment->Baseline Data Collection Randomization (1:1:1) Randomization (1:1:1) Baseline Data Collection->Randomization (1:1:1) This compound (Dose A) This compound (Dose A) Randomization (1:1:1)->this compound (Dose A) This compound (Dose B) This compound (Dose B) Randomization (1:1:1)->this compound (Dose B) Atorvastatin (20mg) Atorvastatin (20mg) Randomization (1:1:1)->Atorvastatin (20mg) Follow-up Visits (Wk 4, 8, 12) Follow-up Visits (Wk 4, 8, 12) This compound (Dose A)->Follow-up Visits (Wk 4, 8, 12) This compound (Dose B)->Follow-up Visits (Wk 4, 8, 12) Atorvastatin (20mg)->Follow-up Visits (Wk 4, 8, 12) Data Analysis Data Analysis Follow-up Visits (Wk 4, 8, 12)->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

Figure 3: Hypothetical Clinical Trial Workflow

Conclusion

Statins are a cornerstone of therapy for hypercholesterolemia, with a well-understood mechanism of action and a large body of clinical evidence supporting their efficacy. This compound represents a mechanistically distinct approach to cholesterol lowering, though it lacks the extensive clinical evaluation of statins. For researchers and drug development professionals, understanding these different mechanisms is crucial for identifying novel therapeutic targets and designing effective clinical trials to evaluate the next generation of lipid-lowering agents. The proposed experimental protocol provides a framework for such an evaluation, emphasizing a rigorous, controlled comparison to establish the relative efficacy and safety of new compounds in this critical therapeutic area.

References

A Comparative Guide to Anticholesteremic Agents: A Historical Look at Benzmalecene and a Review of Modern Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholesteremic effects of Benzmalecene, a historical cholesterol biosynthesis inhibitor, and current therapeutic alternatives. Due to the limited availability of detailed quantitative data for this compound, this document places it in a historical context and contrasts its mechanism with the well-elucidated actions and extensive clinical data of modern cholesterol-lowering drugs.

Introduction to this compound: A Historical Perspective

Modern Anticholesteremic Agents: A Comparative Overview

Current strategies for managing hypercholesterolemia involve several classes of drugs with distinct mechanisms of action. The following sections provide a comparative summary of these agents, supported by data from clinical trials.

Data Presentation: Comparative Efficacy of Anticholesteremic Agents

The following table summarizes the approximate efficacy of major classes of cholesterol-lowering drugs in reducing Low-Density Lipoprotein Cholesterol (LDL-C).

Drug ClassGeneric Name(s)Mechanism of ActionApproximate LDL-C Reduction
This compound This compoundInhibition of cholesterol biosynthesisData not available
Statins Atorvastatin, Rosuvastatin, Simvastatin, etc.HMG-CoA reductase inhibitors30-60%
Cholesterol Absorption Inhibitors EzetimibeInhibits intestinal cholesterol absorption15-20% (monotherapy)
PCSK9 Inhibitors Alirocumab, EvolocumabMonoclonal antibodies that inhibit PCSK950-60%
ATP Citrate Lyase (ACL) Inhibitors Bempedoic AcidInhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase15-25%
Experimental Protocols: Methodologies in Clinical Evaluation

The evaluation of anticholesteremic agents in clinical trials follows standardized protocols to ensure data accuracy and reproducibility. Below are key methodologies employed.

Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies. Patients are typically assigned to receive the investigational drug or a placebo, and neither the participants nor the investigators know who is receiving which treatment.

Inclusion/Exclusion Criteria: Participants are selected based on specific criteria, such as baseline LDL-C levels, presence of cardiovascular disease or risk factors, and absence of contraindications to the study medication.

Lipid Panel Analysis:

  • Sample Collection: Blood samples are typically collected after a fasting period (e.g., 8-12 hours).

  • Measurement: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured at baseline and at specified intervals throughout the study. LDL-C is often calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct LDL-C measurement methods may also be used.

  • Primary Efficacy Endpoint: The primary outcome is usually the percent change in LDL-C from baseline to a predetermined time point (e.g., 12 or 24 weeks).

Safety and Tolerability Assessment: Adverse events are systematically recorded and monitored throughout the trial. This includes clinical laboratory tests (e.g., liver function tests, creatine kinase) and physical examinations.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and Points of Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the points of inhibition for this compound, Statins, and Bempedoic Acid.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Bempedoic_Acid Bempedoic Acid (Inhibition) Bempedoic_Acid->AcetylCoA Inhibits ATP Citrate Lyase Statins Statins (Inhibition) Statins->HMG_CoA Inhibits HMG-CoA reductase This compound This compound (Presumed Inhibition) This compound->Squalene Inhibits later stages Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Fasting Lipid Panel, Safety Labs) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment FollowUp Follow-up Visits (Lipid Panels, Safety Monitoring) Treatment->FollowUp Endpoint Primary Endpoint Assessment (% Change in LDL-C) FollowUp->Endpoint DataAnalysis Data Analysis and Reporting Endpoint->DataAnalysis

References

A Comparative Guide to Cholesterol Biosynthesis Inhibitors: Benzmalecene in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of benzmalecene with other prominent cholesterol biosynthesis inhibitors. While historical data on this compound is limited, this document synthesizes available information on its mechanism of action and situates it among contemporary cholesterol-lowering therapies, including statins, ezetimibe, bempedoic acid, and PCSK9 inhibitors. All quantitative data is presented in structured tables, and relevant biological pathways and experimental workflows are visualized using Graphviz (DOT language).

Introduction to Cholesterol Biosynthesis and its Inhibition

Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway primarily in the liver. The regulation of this pathway is a key strategy in managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. Various therapeutic agents have been developed to inhibit specific enzymes in this pathway, thereby lowering circulating cholesterol levels.

This compound: A Historical Perspective

Modern Cholesterol Biosynthesis Inhibitors: A Comparative Analysis

A host of cholesterol-lowering drugs have been developed with well-characterized mechanisms of action and extensive clinical data. The following sections compare this compound's known characteristics with these modern agents.

Mechanism of Action

The cholesterol biosynthesis pathway is a cascade of enzymatic reactions. Different inhibitors target distinct steps in this pathway, leading to varying effects on cholesterol levels and other biological processes.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_statin Statin Inhibition cluster_downstream Downstream Pathway cluster_this compound This compound Inhibition (post-mevalonate) cluster_bempedoic Bempedoic Acid Inhibition cluster_ezetimibe Ezetimibe Action (Absorption) cluster_pcsk9 PCSK9 Inhibitor Action (Receptor Upregulation) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Statins Statins Statins->HMG-CoA Inhibit Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Mevalonate Inhibits downstream step Citrate Citrate Citrate->Acetyl-CoA ATP-citrate lyase (ACL) Bempedoic_Acid Bempedoic_Acid Bempedoic_Acid->Citrate Inhibits Intestinal_Cholesterol Intestinal Cholesterol Bloodstream Bloodstream Intestinal_Cholesterol->Bloodstream NPC1L1-mediated absorption Ezetimibe Ezetimibe Ezetimibe->Intestinal_Cholesterol Inhibits LDL_Receptor LDL Receptor PCSK9 PCSK9 PCSK9->LDL_Receptor Promotes degradation PCSK9_Inhibitors PCSK9_Inhibitors PCSK9_Inhibitors->PCSK9 Inhibit

Figure 1: Cholesterol Biosynthesis and Inhibition Pathways. This diagram illustrates the cholesterol synthesis pathway and the points of intervention for various inhibitors.

Comparative Efficacy and Safety

The following table summarizes the key characteristics of this compound in comparison to other cholesterol-lowering agents. It is important to note the absence of robust, recent quantitative data for this compound.

FeatureThis compoundStatins (e.g., Atorvastatin, Rosuvastatin)EzetimibeBempedoic AcidPCSK9 Inhibitors (e.g., Evolocumab, Alirocumab)
Primary Mechanism of Action Inhibition of cholesterol biosynthesis post-mevalonate; potential inhibition of bile acid absorption.Competitive inhibition of HMG-CoA reductase.Inhibition of cholesterol absorption in the small intestine (targets NPC1L1).Inhibition of ATP-citrate lyase (ACL), an enzyme upstream of HMG-CoA reductase.Monoclonal antibodies that bind to and inhibit PCSK9, preventing LDL receptor degradation.
LDL Cholesterol Reduction (Monotherapy) Data not available30-60%15-20%20-25%50-60%
Common Side Effects Data not availableMyalgia, headache, gastrointestinal disturbances.[1][2]Diarrhea, sinusitis, arthralgia.[3][4][5][6][7]Hyperuricemia, muscle spasms, back pain.[8][9][10][11]Injection site reactions, nasopharyngitis, myalgia.[12][13][[“]][15][16]
Route of Administration OralOralOralOralSubcutaneous injection
Key Differentiator Acts downstream of HMG-CoA reductase.Potent inhibition of the rate-limiting step in cholesterol synthesis.Does not affect cholesterol synthesis directly.Liver-specific activation, potentially reducing muscle-related side effects.Potent LDL reduction through a novel mechanism of increasing LDL receptor availability.

Experimental Protocols

Detailed experimental protocols for the initial studies on this compound are not readily accessible. However, the following sections describe standard methodologies used to evaluate the performance of cholesterol biosynthesis inhibitors.

In Vitro Enzyme Inhibition Assay

This type of assay is crucial for determining the specific molecular target of a compound and its inhibitory potency.

Enzyme_Inhibition_Assay Start Start Prepare_Enzyme Prepare purified target enzyme (e.g., HMG-CoA reductase) Start->Prepare_Enzyme Incubate Incubate enzyme, substrate, and varying concentrations of inhibitor (e.g., statin) Prepare_Enzyme->Incubate Prepare_Substrate Prepare substrate (e.g., HMG-CoA) and radiolabeled tracer Prepare_Substrate->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Separate_Product Separate the radiolabeled product from the substrate Stop_Reaction->Separate_Product Quantify_Product Quantify product formation (e.g., scintillation counting) Separate_Product->Quantify_Product Calculate_IC50 Calculate IC50 value Quantify_Product->Calculate_IC50 End End Calculate_IC50->End

Figure 2: In Vitro Enzyme Inhibition Assay Workflow. This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory activity of a compound on a target enzyme.

Methodology:

  • Enzyme and Substrate Preparation: The target enzyme (e.g., HMG-CoA reductase) is purified. The substrate (e.g., HMG-CoA) is prepared, often with a radiolabeled tracer for detection.

  • Incubation: The enzyme, substrate, and a range of concentrations of the test inhibitor are incubated together under controlled conditions (temperature, pH, time).

  • Reaction Termination: The enzymatic reaction is stopped, typically by adding a chemical denaturant.

  • Product Separation and Quantification: The product of the reaction is separated from the unreacted substrate, and the amount of product formed is quantified.

  • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

In Vivo Animal Studies

Animal models are essential for evaluating the in vivo efficacy and safety of a potential drug.

Animal_Study_Workflow Start Start Animal_Selection Select animal model (e.g., hypercholesterolemic rats) Start->Animal_Selection Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Group_Allocation Randomly allocate animals to treatment and control groups Acclimatization->Group_Allocation Treatment Administer test compound (e.g., this compound) or vehicle control for a defined period Group_Allocation->Treatment Sample_Collection Collect blood samples at predetermined time points Treatment->Sample_Collection Lipid_Analysis Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides Sample_Collection->Lipid_Analysis Data_Analysis Statistically analyze the data to determine treatment effects Lipid_Analysis->Data_Analysis End End Data_Analysis->End

References

Unraveling the Enigma of Benzmalecene: A Comparative Analysis of its Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanism of action of Benzmalecene against well-established hypocholesterolemic agents. Due to the limited and dated scientific literature available for this compound, this guide focuses on a cross-validation of its hypothesized mechanism by drawing comparisons with the extensively studied pathways of statins, bile acid sequestrants, and cholesterol absorption inhibitors.

Executive Summary

This compound, a compound identified in the 1960s, has been reported to exhibit hypocholesterolemic effects, with early research suggesting its role as an inhibitor of cholesterol biosynthesis.[1][2] More recent, albeit limited, information suggests it may also act as a Krebs cycle inhibitor and an inhibitor of taurocholate absorption. This guide will dissect these proposed mechanisms and juxtapose them with the well-elucidated actions of current standard-of-care treatments for hypercholesterolemia. The objective is to provide a framework for understanding the potential, and largely unexplored, therapeutic avenues of this compound and to highlight the significant gaps in our knowledge that require further investigation.

Comparative Analysis of Mechanisms of Action

The following table summarizes the proposed mechanism of action for this compound alongside the established mechanisms of statins, cholestyramine (a bile acid sequestrant), and ezetimibe (a cholesterol absorption inhibitor).

Feature This compound (Hypothesized) Statins (e.g., Atorvastatin) Cholestyramine Ezetimibe
Primary Target Proposed: Krebs Cycle Enzymes / Taurocholate TransportersHMG-CoA Reductase[3][4][5][6]Bile Acids in the Intestinal Lumen[7][8][9][10][11]Niemann-Pick C1-Like 1 (NPC1L1) protein[12][13][14][15]
Primary Mechanism Inhibition of Krebs cycle and/or inhibition of active absorption of taurocholate.Competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[3][4][5][6]Binds to bile acids in the intestine, preventing their reabsorption and promoting their excretion.[7][8][9][10][11]Selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine.[12][13][14][15]
Effect on Cholesterol Synthesis Indirectly reduces by limiting precursors from the Krebs cycle (hypothesized).Directly and potently inhibits hepatic cholesterol synthesis.[3][4][5][6]Increases the conversion of cholesterol to bile acids in the liver to compensate for fecal loss.[7][9]Secondarily increases hepatic cholesterol synthesis as a compensatory mechanism.[16]
Effect on LDL-C Levels Reported to have a hypocholesterolemic effect.[1][2]Significant reduction.Moderate reduction.Moderate reduction when used as monotherapy.
Effect on Bile Acid Metabolism Inhibits taurocholate absorption.Minimal direct effect.Directly binds and removes bile acids from enterohepatic circulation.[7][8][9][10][11]No direct effect on bile acid absorption.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms, the following diagrams illustrate the key signaling pathways affected by these compounds.

Benzmalecene_Mechanism cluster_krebs Mitochondrion cluster_cholesterol Cholesterol Biosynthesis AcetylCoA Acetyl-CoA Citrate Citrate AcetylCoA->Citrate Precursors Krebs Cycle Precursors Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate This compound This compound This compound->Isocitrate Inhibition? This compound->AlphaKG Inhibition? Cholesterol Cholesterol Precursors->Cholesterol Multiple Steps caption Hypothesized Krebs Cycle Inhibition by this compound

Caption: Hypothesized Krebs Cycle Inhibition by this compound

Statin_Mechanism cluster_liver Hepatocyte HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Statins Statins Statins->HMGCR Inhibition HMGCR->Mevalonate caption Mechanism of Action of Statins

Caption: Mechanism of Action of Statins

Cholestyramine_Mechanism cluster_intestine Intestinal Lumen cluster_liver Hepatocyte BileAcids Bile Acids Complex Insoluble Complex BileAcids->Complex Cholestyramine Cholestyramine Cholestyramine->Complex Excretion Fecal Excretion Complex->Excretion Cholesterol Cholesterol BileAcids_Liver Bile Acids Cholesterol->BileAcids_Liver Increased Synthesis caption Mechanism of Action of Cholestyramine Ezetimibe_Mechanism cluster_intestine Intestinal Brush Border DietaryCholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 DietaryCholesterol->NPC1L1 Enterocyte Enterocyte NPC1L1->Enterocyte Cholesterol Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition caption Mechanism of Action of Ezetimibe

References

Comparative Analysis of Benzmalecene Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists for Benzmalecene and its derivatives, limiting a direct comparative analysis based on experimental data. This guide provides the available information on this compound and presents a methodological framework for the comparative evaluation of related compounds, addressing the core requirements of data presentation, experimental protocols, and visualization for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a compound identified as a Krebs cycle inhibitor and an inhibitor of the active absorption of taurocholate by the small intestine, both in vivo and in vitro.[1] Its primary reported effect is hypocholesterolemic, linked to its ability to interfere with bile salt transport. Despite its initial description in the 1960s, extensive research into its derivatives and comparative studies with other compounds appear to be limited in publicly accessible scientific literature.

Performance Data: A Hypothetical Comparison

Due to the lack of available data for this compound derivatives, the following table is presented as a template for summarizing quantitative data in a comparative analysis. The values for this compound are hypothetical and included for illustrative purposes. Researchers can adapt this structure to compare novel this compound analogs with a standard reference compound.

CompoundIUPAC NameIn Vitro IC50 (Krebs Cycle Enzyme)In Vitro IC50 (Bile Salt Transport)In Vivo Hypocholesterolemic Effect (% reduction in LDL)Cytotoxicity (CC50 in HepG2 cells)
This compound (Z)-4-[3,4-bis(4-chlorophenyl)butan-2-ylamino]-4-oxobut-2-enoic acidData Not AvailableData Not AvailableData Not AvailableData Not Available
Derivative A [Hypothetical Name][Enter Value] µM[Enter Value] µM[Enter Value] %[Enter Value] µM
Derivative B [Hypothetical Name][Enter Value] µM[Enter Value] µM[Enter Value] %[Enter Value] µM
Control [e.g., Rosiglitazone][Enter Value] µM[Enter Value] µM[Enter Value] %[Enter Value] µM

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_0 Cellular Environment cluster_1 Intestinal Lumen This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell Krebs_Cycle Krebs Cycle This compound->Krebs_Cycle Inhibits ASBT Apical Sodium-dependent Bile Acid Transporter (ASBT) This compound->ASBT Inhibits Bile_Salts Bile Salts Bile_Salts->ASBT Binds Enterocyte Enterocyte ASBT->Enterocyte Transports

Caption: Mechanism of action of this compound.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Synthesis Synthesis of This compound Derivatives Krebs_Assay Krebs Cycle Inhibition Assay (e.g., monitoring NADH production) Synthesis->Krebs_Assay Bile_Salt_Assay Bile Salt Transport Assay (e.g., using primary hepatocytes) Synthesis->Bile_Salt_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT assay in HepG2 cells) Synthesis->Cytotoxicity_Assay Animal_Model Animal Model of Hyperlipidemia (e.g., high-fat diet-fed rodents) Krebs_Assay->Animal_Model Bile_Salt_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model Dosing Administration of Derivatives Animal_Model->Dosing Lipid_Profile Measurement of Plasma Lipid Profile (TC, TG, LDL, HDL) Dosing->Lipid_Profile Toxicity_Study Histopathological Analysis of Liver and Other Organs Dosing->Toxicity_Study

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

The following are detailed, albeit hypothetical, methodologies for key experiments that would be cited in a comparative analysis of this compound derivatives.

In Vitro Krebs Cycle Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on a key Krebs cycle enzyme, such as α-ketoglutarate dehydrogenase.

  • Materials: Isolated mitochondria from rat liver, α-ketoglutarate, Coenzyme A, NAD+, Thiamine pyrophosphate, assay buffer (e.g., phosphate buffer with MgCl2), microplate reader.

  • Procedure:

    • Isolate mitochondria from fresh rat liver tissue using differential centrifugation.

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, isolated mitochondria, and the substrates (α-ketoglutarate, Coenzyme A, NAD+, Thiamine pyrophosphate).

    • Add varying concentrations of the this compound derivatives to the wells. A vehicle control (e.g., DMSO) should be included.

    • Incubate the plate at 37°C.

    • Measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the derivative compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the derivative concentration and fitting the data to a dose-response curve.

In Vitro Bile Salt Transport Inhibition Assay
  • Objective: To determine the IC50 of this compound derivatives on the apical sodium-dependent bile acid transporter (ASBT).

  • Materials: Human embryonic kidney (HEK293) cells stably transfected with human ASBT, radiolabeled taurocholic acid (e.g., [3H]-taurocholic acid), cell culture medium, scintillation counter.

  • Procedure:

    • Culture the ASBT-expressing HEK293 cells in 24-well plates until confluent.

    • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with varying concentrations of the this compound derivatives or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the transport by adding the transport buffer containing a fixed concentration of [3H]-taurocholic acid.

    • After a short incubation period (e.g., 5 minutes), terminate the transport by aspirating the radioactive solution and washing the cells rapidly with ice-cold transport buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition of taurocholic acid uptake for each derivative concentration.

    • Determine the IC50 value as described in the previous protocol.

In Vivo Hypocholesterolemic Effect in a Rodent Model
  • Objective: To evaluate the efficacy of this compound derivatives in lowering plasma cholesterol levels in a hyperlipidemic animal model.

  • Materials: Male Sprague-Dawley rats, high-fat diet, this compound derivatives, vehicle control, analytical equipment for measuring plasma lipids.

  • Procedure:

    • Induce hyperlipidemia in rats by feeding them a high-fat diet for a specified period (e.g., 4 weeks).

    • Divide the hyperlipidemic rats into groups: a control group receiving the vehicle, and treatment groups receiving different doses of the this compound derivatives orally once a day for a set duration (e.g., 2 weeks).

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using enzymatic assay kits.

    • At the end of the study, euthanize the animals and collect liver and other organs for histopathological examination to assess potential toxicity.

    • Analyze the data to determine the percentage change in lipid profiles for each treatment group compared to the control group.

Conclusion

While this compound has been identified as a dual inhibitor of the Krebs cycle and bile salt transport, the scientific literature lacks a comprehensive evaluation of its derivatives. This guide offers a structured approach for researchers to conduct a comparative analysis of novel this compound analogs. By employing standardized in vitro and in vivo assays and presenting the data in a clear, comparative format, the scientific community can build upon the foundational knowledge of this compound and explore the potential of its derivatives in the context of metabolic diseases. The provided templates for data tables, diagrams of signaling pathways and experimental workflows, and detailed experimental protocols are intended to facilitate such future research endeavors.

References

A Head-to-Head Comparison: Benzmalecene and Simvastatin in Cholesterol Lowering

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid-lowering therapies, the evolution of pharmacological agents has been significant. This guide provides a comparative analysis of two agents from different eras of drug development: Benzmalecene, a historical compound, and Simvastatin, a widely prescribed and extensively studied statin. While a direct comparison through head-to-head clinical trials is unavailable due to the discontinuation of this compound's development, this document will objectively compare their mechanisms of action, available efficacy data, and overall pharmacological profiles based on existing scientific literature.

Overview and Mechanism of Action

The fundamental difference between this compound and Simvastatin lies in their distinct mechanisms for reducing cholesterol levels. Simvastatin acts on the endogenous synthesis of cholesterol, while this compound appears to have a dual effect on both synthesis and absorption.

Simvastatin , a member of the statin class, is a competitive inhibitor of HMG-CoA reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the cholesterol biosynthesis pathway in the liver.[1][2][4] By inhibiting this enzyme, simvastatin reduces the intracellular synthesis of cholesterol. This, in turn, upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.[5]

This compound , based on early research from the 1960s, is described as an inhibitor of cholesterol biosynthesis.[6][7] Its proposed mechanism involves the inhibition of the Krebs cycle (citric acid cycle) and the active absorption of taurocholate, a major bile salt, in the small intestine. The inhibition of the Krebs cycle would limit the availability of acetyl-CoA, a primary substrate for cholesterol synthesis.[4][8] By inhibiting the reabsorption of bile salts, which are synthesized from cholesterol, this compound would promote the conversion of hepatic cholesterol into new bile acids, further reducing the body's cholesterol pool.

Signaling Pathway Diagrams

Simvastatin_Mechanism cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps LDL Receptor LDL Receptor Cholesterol->LDL Receptor Downregulates LDL Cholesterol LDL Cholesterol LDL Receptor->LDL Cholesterol Binds & Internalizes Simvastatin Simvastatin HMG-CoA Reductase HMG-CoA Reductase Simvastatin->HMG-CoA Reductase Inhibits Hepatocyte Hepatocyte

Figure 1. Simvastatin's Mechanism of Action.

Benzmalecene_Mechanism cluster_synthesis Cholesterol Synthesis Pathway cluster_absorption Enterohepatic Circulation Krebs Cycle Krebs Cycle Acetyl-CoA Acetyl-CoA Krebs Cycle->Acetyl-CoA Cholesterol Cholesterol Acetyl-CoA->Cholesterol Multiple Steps Benzmalecene_Syn This compound Benzmalecene_Syn->Krebs Cycle Inhibits Bile Acids (from Cholesterol) Bile Acids (from Cholesterol) Intestinal Lumen Intestinal Lumen Bile Acids (from Cholesterol)->Intestinal Lumen Taurocholate Reabsorption Taurocholate Reabsorption Intestinal Lumen->Taurocholate Reabsorption Benzmalecene_Abs This compound Benzmalecene_Abs->Taurocholate Reabsorption Inhibits

Figure 2. this compound's Proposed Mechanism of Action.

Efficacy Data

The available data on the efficacy of this compound is limited to early studies, whereas Simvastatin has been rigorously evaluated in numerous large-scale clinical trials.

Table 1: Comparative Efficacy in Lowering LDL Cholesterol
DrugDosageStudy PopulationMean LDL-C ReductionCitation(s)
Simvastatin 40 mg/dayPatients with hypercholesterolemia~40%[9]
80 mg/dayPatients with hypercholesterolemia~55%[9]
This compound N/AN/AData not available in comparable formatN/A

Note: Quantitative data for this compound from the early studies is not presented in a manner that allows for direct comparison with modern clinical trial data for Simvastatin.

A meta-analysis of 164 trials showed that simvastatin 40 mg/day can reduce LDL cholesterol by approximately 40% from a pretreatment concentration of 4.8 mmol/L.[9] Higher doses, such as 80 mg/day, can achieve reductions of around 55%.[9] The Study of Heart and Renal Protection (SHARP) trial demonstrated that simvastatin 20 mg plus ezetimibe 10 mg daily safely reduced major atherosclerotic events in patients with chronic kidney disease, with an average LDL cholesterol difference of 0.85 mmol/L compared to placebo.[10]

For this compound, early reports from 1960 confirmed a hypocholesterolemic effect in both rats and humans, attributing this to the inhibition of cholesterol biosynthesis.[6][7] However, specific percentages of LDL cholesterol reduction, which is the modern standard for assessing efficacy, are not detailed in the available abstracts.

Experimental Protocols

The methodologies for evaluating these two compounds reflect the different scientific eras in which they were predominantly studied.

Simvastatin: Representative Clinical Trial Protocol (SHARP Trial)

The SHARP trial was a randomized, double-blind, placebo-controlled trial involving over 9,000 patients with chronic kidney disease.

SHARP_Trial_Workflow Patient Recruitment Patient Recruitment Inclusion Criteria Chronic Kidney Disease No history of MI or coronary revascularization Patient Recruitment->Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Treatment Arm Simvastatin 20mg + Ezetimibe 10mg Randomization->Treatment Arm Placebo Arm Placebo Randomization->Placebo Arm Follow-up Follow-up Treatment Arm->Follow-up Placebo Arm->Follow-up Primary Endpoint Major Atherosclerotic Events Follow-up->Primary Endpoint

Figure 3. Simplified Workflow of a Modern Clinical Trial (e.g., SHARP).

Key Methodological Points for Simvastatin Trials:

  • Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials.

  • Participants: Thousands of patients with specific inclusion and exclusion criteria.

  • Intervention: Fixed-dose of simvastatin (or in combination) versus placebo.

  • Primary Outcomes: Clinically relevant endpoints such as major adverse cardiovascular events (MACE), myocardial infarction, stroke, and mortality.

  • Biomarkers: Serial measurements of lipid panels (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

  • Statistical Analysis: Intention-to-treat analysis and other rigorous statistical methods.

This compound: Inferred Experimental Protocol (Based on 1960s Research)

The experimental protocols for this compound are not detailed in the available literature but can be inferred to be consistent with preclinical and early clinical studies of that period.

In Vitro/Animal Studies:

  • Model: Rat liver homogenates or isolated perfused rat livers.

  • Method: Incubation of liver preparations with radiolabeled precursors of cholesterol (e.g., acetate) in the presence and absence of this compound.

  • Endpoint: Measurement of the incorporation of the radiolabel into cholesterol to determine the rate of biosynthesis.

Early Human Studies:

  • Design: Small-scale, likely open-label or with limited blinding.

  • Participants: Small number of human subjects, potentially healthy volunteers or patients with hypercholesterolemia.

  • Intervention: Administration of this compound at varying doses.

  • Endpoint: Measurement of serum total cholesterol levels.

Safety and Tolerability

Simvastatin has a well-documented safety profile from decades of clinical use and numerous large-scale trials. Common side effects include headache, constipation, and nausea.[3] More serious but rare side effects include myopathy (muscle pain and weakness) and an increased risk of diabetes.[2]

Information regarding the safety and tolerability of this compound is not available in the reviewed literature. The discontinuation of its development may suggest the discovery of unfavorable safety findings, but this is speculative without further data.

Summary and Conclusion

This comparison highlights the significant advancements in pharmacology and clinical research over the past several decades.

Table 2: Head-to-Head Summary
FeatureThis compoundSimvastatin
Primary Mechanism Inhibition of Krebs cycle and taurocholate absorptionHMG-CoA Reductase Inhibition
Effect on Cholesterol Reduces biosynthesis and potentially increases excretionReduces biosynthesis and increases LDL clearance
Era of Research Primarily 1960s1980s - Present
Clinical Data Limited, early-phase studiesExtensive, large-scale randomized controlled trials
Efficacy Data Hypocholesterolemic effect demonstrated, but not quantified by modern standardsWell-defined dose-dependent reduction in LDL-C
Safety Profile UnknownWell-characterized
Current Status Not in clinical useWidely prescribed

References

Assessing Target Binding Specificity: A Comparative Guide for Cholesterol Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific molecular interventions is a cornerstone of modern drug discovery. A thorough understanding of a compound's target binding profile is critical to ensuring its efficacy and minimizing off-target effects that can lead to toxicity. This guide provides a comparative overview of methodologies used to assess the target binding specificity of cholesterol synthesis inhibitors, with a focus on contrasting historical compounds with modern alternatives.

Comparison of Cholesterol Synthesis Inhibitors

FeatureBenzmaleceneHMG-CoA Reductase Inhibitors (Statins)Squalene Synthase Inhibitors
Primary Target(s) Krebs cycle enzymes, Intestinal bile acid transportHMG-CoA reductase[3][4]Squalene synthase[5][6][7][8]
Mechanism of Action Inhibition of cholesterol biosynthesis[1][2]Competitive inhibition of HMG-CoA reductase, the rate-limiting step in cholesterol synthesis.[4]Inhibition of the first committed step in cholesterol biosynthesis, downstream of HMG-CoA reductase.[6][7]
Known Off-Target Effects Limited modern data available.Muscle-related side effects (myopathy, rhabdomyolysis), increased risk of diabetes, liver dysfunction.[3][4][9]Generally considered to have a better side-effect profile than statins due to targeting a more specific step in cholesterol synthesis.[6] However, some candidates have shown unfavorable toxicity profiles.[7]
Specificity Assessment Primarily characterized by in vivo and basic in vitro assays in historical studies.[1][2]Extensively studied using a wide range of biochemical and cell-based assays, including broad kinase panel screening and proteomics.Characterized using in vitro enzyme inhibition assays and in vivo models to assess effects on cholesterol synthesis.[5][6][7]

Experimental Methodologies for Assessing Target Binding Specificity

A multi-pronged approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of a compound's specificity.

Biochemical Assays

These assays utilize purified proteins to quantify the direct interaction between a compound and its potential targets.

  • Radioligand Binding Assays: Considered a gold standard for quantifying ligand-receptor interactions.[10][11] A radiolabeled ligand with known affinity for the target is competed with the test compound.

    • Protocol: Competitive Radioligand Binding Assay

      • Prepare Receptor Membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.

      • Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound.

      • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

      • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) to determine the compound's affinity for the target.[10][12][13][14]

  • Kinase Selectivity Panels: Broad panels of purified kinases are used to assess the inhibitory activity of a compound against the human kinome. This is critical as many signaling pathways are regulated by kinases, and off-target kinase inhibition is a common source of toxicity.

Cell-Based Assays

These assays provide a more physiologically relevant context by assessing target engagement within intact cells.

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.[15][16][17]

    • Protocol: Cellular Thermal Shift Assay (CETSA®)

      • Compound Treatment: Treat intact cells with the test compound or vehicle control.

      • Heating: Heat the cell suspensions to a range of temperatures.

      • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins by centrifugation.

      • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

      • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16][18][19]

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein.

    • Protocol: NanoBRET™ Target Engagement Assay

      • Cell Preparation: Genetically fuse the target protein to a NanoLuc® luciferase. Transfect cells with this construct.

      • Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the target protein, along with the test compound.

      • BRET Measurement: If the tracer binds to the NanoLuc®-tagged target, BRET occurs. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

      • Data Analysis: The reduction in BRET signal is proportional to the displacement of the tracer by the test compound, allowing for the determination of intracellular affinity.[20][21][22][23][24]

  • In Vitro Bile Acid Transport Assay: To assess off-target effects on transporters, as is relevant for this compound, in vitro systems using cell lines that express specific transporters are employed.

    • Protocol: Caco-2 Cell Bile Acid Transport Assay

      • Cell Culture: Grow Caco-2 cells, which endogenously express bile acid transporters, on permeable supports.

      • Compound Incubation: Incubate the cells with a known bile acid substrate (e.g., glycocholic acid) in the presence and absence of the test compound.

      • Sample Analysis: Measure the amount of the bile acid substrate transported across the cell monolayer using techniques like LC-MS/MS.

      • Data Analysis: A reduction in the transport of the bile acid substrate in the presence of the test compound indicates inhibition of the transporter.[25]

Visualizing Pathways and Workflows

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase (Statins) FPP Farnesyl Pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (Squalene Synthase Inhibitors) Cholesterol Cholesterol Squalene->Cholesterol

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells_Vehicle Cells + Vehicle Heat_Vehicle Heat Cells_Vehicle->Heat_Vehicle Cells_Compound Cells + Compound Heat_Compound Heat Cells_Compound->Heat_Compound Lysis_Vehicle Lysis & Centrifugation Heat_Vehicle->Lysis_Vehicle Lysis_Compound Lysis & Centrifugation Heat_Compound->Lysis_Compound Detection_Vehicle Protein Quantification Lysis_Vehicle->Detection_Vehicle Detection_Compound Protein Quantification Lysis_Compound->Detection_Compound Result Target Engagement Detection_Vehicle->Result Melting Curve Detection_Compound->Result Shifted Melting Curve

NanoBRET_Workflow cluster_0 Live Cell System cluster_1 Binding Competition cluster_2 Signal Detection Target_NLuc Target-NanoLuc® Fusion No_Compound Tracer binds to Target-NLuc Target_NLuc->No_Compound With_Compound Compound competes with Tracer Target_NLuc->With_Compound Tracer Fluorescent Tracer Tracer->No_Compound Tracer->With_Compound Compound Test Compound Compound->With_Compound BRET_Signal High BRET Signal No_Compound->BRET_Signal Reduced_BRET Reduced BRET Signal With_Compound->Reduced_BRET Result_High Result_High BRET_Signal->Result_High No Engagement Result_Low Result_Low Reduced_BRET->Result_Low Target Engagement

References

Replicating Foundational Benzmalecene Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals delving into the mechanisms of cholesterol reduction and bile acid transport, a thorough understanding of historical compounds and their foundational studies is paramount. This guide provides a comparative analysis of Benzmalecene, a historical Krebs cycle and bile acid transport inhibitor, with modern alternatives. Due to the limited accessibility of the full-text foundational studies on this compound, this guide focuses on summarizing the available information and presenting a detailed comparison with current therapeutic agents, including supporting experimental data and methodologies for these alternatives.

This compound: A Look into the Foundational Research

This compound emerged in the 1960s as a compound with hypocholesterolemic properties. Foundational studies identified its dual mechanism of action: inhibition of the Krebs cycle and interference with the active transport of bile salts in the small intestine. Key early studies that laid the groundwork for understanding this compound's effects are:

  • Bergen et al. (1960): This study provided initial evidence of the hypocholesteremic effect of this compound in humans, suggesting its potential as a cholesterol-lowering agent.

  • Huff and Gilfillan (1960): Research in a rat model further substantiated this compound's ability to inhibit cholesterol biosynthesis and produce a hypocholesterolemic effect.

  • Lack and Weiner (1963): This pivotal study elucidated the intestinal action of this compound, linking its cholesterol-lowering effects to the inhibition of active bile salt absorption.

Despite extensive searches, the full-text articles for these foundational studies were not readily accessible, precluding a detailed presentation of their original experimental protocols. However, the collective findings from these studies established this compound as a tool for investigating the interplay between bile acid circulation and cholesterol homeostasis.

Modern Alternatives to this compound

Current research into cholesterol and bile acid modulation has led to the development of more specific and potent therapeutic agents. This guide focuses on two major classes of drugs that share mechanistic similarities with this compound's proposed actions: Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors and HMG-CoA Reductase Inhibitors (Statins).

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors

ASBT inhibitors, such as maralixibat and odevixibat, represent a targeted approach to interrupting the enterohepatic circulation of bile acids, a mechanism shared with this compound. By blocking the primary transporter responsible for bile acid reabsorption in the terminal ileum, these drugs increase fecal bile acid excretion, compelling the liver to synthesize new bile acids from cholesterol, thereby lowering serum cholesterol levels.

CompoundIndicationKey Efficacy EndpointsReference
Maralixibat Cholestatic pruritus in patients with Alagille syndromeSignificant reductions in serum bile acids and pruritus compared to placebo.[1][2][3][4]
Odevixibat Progressive familial intrahepatic cholestasis (PFIC)Significant reductions in pruritus and serum bile acids compared to placebo.[5][6]

In Vitro Bile Salt Transport Inhibition Assay:

A common method to assess the inhibitory activity of compounds on bile acid transporters is through in vitro transport assays using cell lines or membrane vesicles expressing the target transporter (e.g., ASBT, also known as IBAT).

  • Cell Culture and Transporter Expression: A suitable cell line (e.g., CHO, HEK293) is transfected with a plasmid encoding the human ASBT protein.

  • Vesicle Preparation (for vesicle assays): Membrane vesicles are prepared from the transfected cells, enriched with the ASBT protein.

  • Transport Assay:

    • The cells or vesicles are incubated with a radiolabeled bile acid substrate (e.g., [³H]-taurocholic acid).

    • The test compound (e.g., maralixibat, odevixibat) is added at various concentrations.

    • The uptake of the radiolabeled substrate is measured over time using liquid scintillation counting.

  • Data Analysis: The rate of transport is calculated, and the IC50 value (the concentration of the inhibitor that reduces transport by 50%) is determined to quantify the inhibitory potency of the compound.

HMG-CoA Reductase Inhibitors (Statins)

Statins are the cornerstone of modern cholesterol management and act by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This mechanism is analogous to one of the proposed actions of this compound.

Compound ClassIndicationKey Efficacy EndpointsReference
Statins Hypercholesterolemia, prevention of cardiovascular diseaseSignificant reduction in LDL cholesterol levels, reduction in major vascular events.[7][8]

In Vitro Cholesterol Biosynthesis Inhibition Assay:

The inhibitory effect of statins on cholesterol synthesis can be evaluated using in vitro assays with liver cell lines or microsomes.

  • Cell Culture: A human hepatocyte cell line (e.g., HepG2) is cultured in a suitable medium.

  • Inhibition Assay:

    • The cells are incubated with a radiolabeled precursor of cholesterol (e.g., [¹⁴C]-acetate or [³H]-mevalonate).

    • The test compound (statin) is added at various concentrations.

    • After incubation, the lipids are extracted from the cells.

  • Analysis: The amount of radiolabeled cholesterol synthesized is quantified using techniques like thin-layer chromatography (TLC) followed by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition of cholesterol synthesis is calculated for each concentration of the statin, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Benzmalecene_Mechanism This compound This compound Krebs_Cycle Krebs Cycle This compound->Krebs_Cycle Inhibits Bile_Acid_Transport Intestinal Bile Acid Transport (ASBT) This compound->Bile_Acid_Transport Inhibits Cholesterol_Synthesis Cholesterol Synthesis Bile_Acid_Transport->Cholesterol_Synthesis Influences (Reduced reabsorption stimulates synthesis) Serum_Cholesterol Serum Cholesterol Cholesterol_Synthesis->Serum_Cholesterol Contributes to

Caption: Proposed dual mechanism of action of this compound.

ASBT_Inhibitor_Workflow cluster_invitro In Vitro Assay Start Start Transfection Transfect cells with ASBT plasmid Start->Transfection Incubation Incubate with radiolabeled bile acid & inhibitor Transfection->Incubation Measurement Measure substrate uptake Incubation->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for an in vitro ASBT inhibition assay.

Statin_Mechanism Statin Statin HMG_CoA_Reductase HMG-CoA Reductase Statin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Converts HMG-CoA to Cholesterol_Biosynthesis Cholesterol Biosynthesis Mevalonate->Cholesterol_Biosynthesis LDL_Cholesterol LDL Cholesterol Cholesterol_Biosynthesis->LDL_Cholesterol Leads to reduced

References

Meta-analysis of Benzmalecene Research Findings: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant scarcity of recent research and clinical data on benzmalecene. The available information is largely historical, with no evidence of current meta-analyses or extensive clinical trials. This report summarizes the limited findings and addresses the challenges in fulfilling the request for a detailed comparison guide.

Initial searches for "this compound" yielded minimal and dated information. The primary finding of note is a 1963 study identifying this compound as an inhibitor of the Krebs cycle and the active absorption of taurocholate in the small intestine, both in vivo and in vitro[1]. This early research suggests a potential mechanism of action related to metabolic and bile acid transport pathways.

However, there is a notable absence of contemporary research to build upon this initial finding. No recent studies, clinical trials, or meta-analyses on this compound could be identified. This lack of data makes it impossible to provide the requested quantitative comparisons, detailed experimental protocols, and signaling pathway diagrams.

It is important to note that searches for "this compound" frequently returned results for "benralizumab," a distinct monoclonal antibody used in the treatment of severe eosinophilic asthma[2][3][4][5][6][7]. This suggests a potential for confusion between the two names. Benralizumab has a well-documented mechanism of action, targeting the interleukin-5 receptor, and has been the subject of numerous clinical trials[2][3][4][5][7].

Due to the lack of sufficient data for this compound, the following sections, which would typically form the core of a meta-analysis and comparison guide, cannot be completed:

  • Quantitative Data Comparison: Insufficient data exists to create comparative tables on efficacy, dosage, and side effects.

  • Experimental Protocols: No detailed methodologies for recent key experiments are available.

  • Signaling Pathways and Workflow Diagrams: The precise signaling pathways and experimental workflows for this compound have not been elucidated in recent literature, preventing the creation of the requested diagrams.

While the initial research from 1963 provided a starting point for understanding the potential biological activity of this compound, the scientific community does not appear to have pursued this compound extensively in the subsequent decades. The absence of a significant body of research, including meta-analyses and clinical trial data, precludes the creation of a comprehensive comparison guide as requested. Future research would be necessary to generate the data required for such an analysis.

References

Safety Operating Guide

Proper Disposal of Benzmalecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Benzmalecene, a Krebs cycle inhibitor. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for the disposal of hazardous chlorinated organic compounds and research chemicals.

Immediate Safety Considerations

Before handling this compound for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Waste Identification and Classification

Proper classification of chemical waste is the first step in ensuring its safe disposal. Based on its chemical structure (C20H19Cl2NO3), this compound is a chlorinated organic compound. Waste containing this compound should be classified as hazardous chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized by specific codes. While a specific code for this compound is not available, it would likely fall under one of the following categories.

RCRA Waste Code CategoryDescriptionRelevance to this compound Waste
F-List Wastes from non-specific sources.If mixed with spent solvents, it may fall under codes such as F002 or F005.[1][2]
U-List or P-List Discarded commercial chemical products.If unused this compound is being discarded, it could potentially be classified under these lists, typically as a toxic waste (U-list).[1]
D-List Wastes exhibiting hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).The toxicity characteristic (D004-D043) is the most likely applicable category for this compound waste.[1]

Your institution's EHS department will provide the definitive waste code for proper labeling and disposal.

Step-by-Step Disposal Procedures

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Keep solid and liquid waste containing this compound in separate, dedicated waste containers.

2. Waste Container Selection and Labeling:

  • Use a chemically compatible container with a secure, leak-proof lid. For solid waste, a clearly labeled, sealed bag within a rigid container is recommended. For liquid waste, use a glass or polyethylene container.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Caution: Research Chemical - Effects Not Fully Known").

  • Include the accumulation start date on the label.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is secure, away from heat sources, and segregated from incompatible materials.

4. Requesting Waste Pickup:

  • Once the waste container is full, or before the maximum accumulation time is reached (typically 90 days), contact your institution's EHS department to schedule a waste pickup.

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash. Chlorinated organic compounds are generally prohibited from drain disposal.

Decontamination Procedures

Personnel Decontamination:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

Equipment and Surface Decontamination:

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Absorb spills of this compound solutions with a liquid-binding material such as diatomite or universal binders.[3]

  • All materials used for decontamination and spill cleanup (e.g., paper towels, absorbent pads) must be disposed of as hazardous waste in the same manner as this compound itself.

Experimental Workflow for this compound Disposal

experimental_workflow cluster_generation Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound-containing Waste (Solid or Liquid) B Segregate Waste Streams A->B C Select Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound' Hazard Information Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G H Professional Hazardous Waste Disposal G->H

Caption: Workflow for the proper disposal of this compound waste.

This compound's Role as a Krebs Cycle Inhibitor

This compound functions as an inhibitor of the Krebs cycle (also known as the Citric Acid Cycle or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. The diagram below illustrates the central role of the Krebs cycle in cellular metabolism and indicates the general point of inhibition.

krebs_cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Joins with Acetyl-CoA Inhibitor This compound (Inhibitor) Inhibitor->SuccinylCoA

Caption: The Krebs Cycle with the point of action for an inhibitor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.